4-Piperidinecarboxylicacidt-butylester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-butoxycarbonylpiperidine-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-2-3-8-16-10(13)9-4-6-12(7-5-9)11(14)15/h9H,2-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHYDKSZZPSGTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1CCN(CC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: 4-Piperidinecarboxylic Acid tert-Butyl Ester
[1][2][3][4][5]
Executive Summary & Compound Identity
4-Piperidinecarboxylic acid tert-butyl ester , commonly known as tert-butyl isonipecotate , is a critical secondary amine scaffold used extensively in medicinal chemistry. It serves as a "privileged structure" in drug discovery, providing a lipophilic, metabolically stable ester group while retaining a reactive secondary amine for further functionalization.
This guide details the physicochemical properties, synthesis protocols, and handling requirements for the free base (CAS 138007-24-6) and its hydrochloride salt (CAS 892493-65-1), distinguishing between the two forms to prevent experimental error.
Chemical Identity Table
| Attribute | Detail |
| IUPAC Name | tert-Butyl piperidine-4-carboxylate |
| Common Synonyms | tert-Butyl isonipecotate; 4-Piperidinecarboxylic acid 1,1-dimethylethyl ester |
| CAS Number (Free Base) | 138007-24-6 |
| CAS Number (HCl Salt) | 892493-65-1 (often cited as 100907-34-8 in some catalogs) |
| Molecular Formula | C₁₀H₁₉NO₂ |
| Molecular Weight | 185.26 g/mol (Free Base); 221.72 g/mol (HCl Salt) |
| SMILES | CC(C)(C)OC(=O)C1CCNCC1 |
Physicochemical Specifications
Understanding the phase behavior of this compound is critical for accurate dosing and reaction setup. The free base often exists as a low-melting solid or viscous oil depending on ambient temperature, whereas the HCl salt is a stable crystalline solid.
Comparative Properties Table
| Property | Free Base (CAS 138007-24-6) | Hydrochloride Salt (CAS 892493-65-1) |
| Physical State | Low-melting solid or Light brown oil | White to off-white crystalline powder |
| Melting Point | 29.0 – 33.0 °C (Phase transition near RT) | 150 – 155 °C |
| Boiling Point | 241 °C (at 760 mmHg) | N/A (Decomposes) |
| Density | 0.976 g/cm³ | N/A |
| Flash Point | 99.5 °C | N/A |
| pKa (Predicted) | ~9.78 (Secondary Amine) | N/A |
| Solubility | Soluble in DCM, EtOAc, MeOH, THF | Soluble in Water, MeOH, DMSO |
| LogP (Predicted) | 1.9 (Moderate Lipophilicity) | - |
Technical Insight:
-
Handling the Free Base: Due to its melting point near 30°C, the free base may appear as a solid-liquid mixture in the bottle. It is recommended to gently warm the container to 35-40°C to fully liquefy it before aliquoting by volume.
-
Basicity: The secondary amine is highly basic (pKa ~9.8). In acylation reactions, use a stoichiometric excess of base (e.g., DIPEA or TEA) to neutralize the generated acid, or use the HCl salt with an extra equivalent of base.
Synthesis & Manufacturing Protocols
The synthesis of tert-butyl isonipecotate requires a strategy that protects the amine or selectively targets the carboxylic acid. The most robust laboratory method involves the hydrogenation of an N-protected precursor (N-Cbz or N-Bn) to ensure high purity.
Featured Protocol: Catalytic Hydrogenolysis of N-Cbz Precursor
This method avoids the harsh acidic conditions of direct esterification (which can hydrolyze the t-butyl ester) and yields the free amine cleanly.
Reaction Scheme:
-
Precursor: 1-((Benzyloxy)carbonyl)piperidine-4-carboxylic acid tert-butyl ester.[1]
-
Reagent: Hydrogen gas (H₂), 10% Pd/C catalyst.
-
Solvent: Ethyl Acetate (EtOAc) or Methanol (MeOH).
Step-by-Step Methodology:
-
Preparation: In a 3-neck round-bottom flask, dissolve 10.0 g of the N-Cbz precursor in 100 mL of anhydrous EtOAc.
-
Catalyst Addition: Carefully add 1.0 g of 10% Pd/C (wet, Degussa type) under an inert nitrogen atmosphere. Caution: Pd/C is pyrophoric when dry.
-
Hydrogenation: Purge the system with nitrogen (3x), then introduce hydrogen gas (balloon pressure or 1 atm). Stir vigorously at Room Temperature (25°C).
-
Monitoring: Monitor via TLC (Visualizing stain: Ninhydrin for free amine) or LC-MS. Reaction is typically complete in 4–12 hours.
-
Work-up: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with EtOAc.[2]
-
Isolation: Concentrate the filtrate under reduced pressure (Rotavap) at 40°C.
-
Result: The product is obtained as a light yellow oil (yield >90%) which may solidify upon cooling.
Visualization: Synthesis Workflow
Caption: Figure 1. High-fidelity synthesis route via Cbz-protection strategy to ensure ester stability.
Applications in Drug Discovery[9][10]
Tert-butyl isonipecotate is a versatile building block.[3][4] Its primary utility lies in its orthogonal protecting group strategy : the tert-butyl ester is stable to basic conditions (used for amine functionalization) but easily cleaved by acid (TFA or HCl) to reveal the carboxylic acid.
Key Reaction Pathways[3]
-
N-Alkylation / Reductive Amination: The free secondary amine reacts with alkyl halides or aldehydes to attach the piperidine ring to a core scaffold.
-
Amide Coupling: Reaction with carboxylic acids (using HATU/EDC) to form amides.
-
Deprotection: Treatment with TFA/DCM (1:1) removes the tert-butyl group, yielding the carboxylic acid for further elaboration.
Case Study: CDK9 Inhibitor Synthesis In the development of CDK9 inhibitors, this scaffold is often used to introduce a solubilizing piperidine tail. The amine is coupled to a heteroaryl chloride via SNAr, followed by acidic hydrolysis of the ester to generate a polar carboxylic acid moiety or a handle for further amide coupling.
Visualization: Functionalization Logic
Caption: Figure 2. Orthogonal utility of the scaffold in medicinal chemistry workflows.
Safety & Handling Profile
Hazard Classification: Irritant (Skin, Eye, Respiratory).[5] Signal Word: Warning.
Protocol for Safe Handling
-
Storage: Store the HCl salt at Room Temperature in a desiccator. The free base should be stored at 2–8°C to prevent slow oxidation or hydrolysis over long periods.
-
PPE: Wear nitrile gloves and safety glasses. The free base is an oil that can permeate skin; change gloves immediately if splashed.
-
Spill Cleanup: Absorb liquid spills with sand or vermiculite. Neutralize surfaces with a dilute weak acid (citric acid) if necessary to remove amine residues.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1512676, tert-butyl piperidine-4-carboxylate. Retrieved from [Link]
-
Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. Retrieved from [Link]
Sources
- 1. Isonipecotic acid CAS#: 498-94-2 [m.chemicalbook.com]
- 2. tert-Butyl piperidine-4-carboxylate | 138007-24-6 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. lookchem.com [lookchem.com]
- 5. 4-Piperidinecarboxylic Acid tert-Butyl Ester Hydrochloride | CAS 3849-21-6 | High Purity Supplier in China | Specifications, Safety, Applications [pipzine-chem.com]
Authored by: [Your Name/Gemini], Senior Application Scientist
An In-Depth Technical Guide to tert-Butyl 4-Piperidinecarboxylate: A Cornerstone in Modern Drug Discovery
Abstract
Tert-butyl 4-piperidinecarboxylate is a pivotal heterocyclic building block in contemporary medicinal chemistry. Its unique structural features, combining a bulky tert-butyl ester protecting group with a reactive secondary amine on a piperidine scaffold, render it an exceptionally versatile synthon for the construction of complex, biologically active molecules. This guide provides an in-depth analysis of its chemical structure, discusses key synthetic and analytical methodologies, and explores its application in the development of novel therapeutics. We will delve into the causality behind experimental choices, present self-validating protocols, and provide a comprehensive framework for its effective utilization in research and drug development.
Unveiling the Core Structure: Properties and Reactivity
At the heart of its utility lies the distinct chemical architecture of tert-butyl 4-piperidinecarboxylate. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent motif in numerous pharmaceuticals due to its ability to confer favorable pharmacokinetic properties such as improved solubility and metabolic stability.
Key Structural Features and Their Implications:
-
Piperidine Scaffold: The chair conformation of the piperidine ring is the most stable, minimizing steric strain. The nitrogen atom at position 1 and the carboxylate group at position 4 can exist in either axial or equatorial positions, with the equatorial orientation being sterically favored for the bulky tert-butyl carboxylate group. This conformational preference can significantly influence the molecule's interaction with biological targets.
-
N-H Secondary Amine: The secondary amine is a key functional handle for a wide array of chemical transformations. It can act as a nucleophile in reactions such as N-alkylation, N-arylation, acylation, and reductive amination, allowing for the introduction of diverse substituents. The pKa of the protonated amine is typically in the range of 10-11, influencing its reactivity and ionization state at physiological pH.
-
Tert-Butyl Ester Protecting Group: The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality. Its steric bulk prevents unwanted side reactions at the carboxylate group. A critical feature of this group is its lability under acidic conditions (e.g., trifluoroacetic acid), allowing for deprotection to reveal the free carboxylic acid, which can then be used for further derivatization, such as amide bond formation.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of tert-butyl 4-piperidinecarboxylate is essential for its effective handling and application in synthesis.
| Property | Value | Source |
| Molecular Formula | C10H19NO2 | PubChem |
| Molecular Weight | 185.26 g/mol | PubChem |
| Appearance | White to off-white crystalline powder | Commercial Suppliers |
| Melting Point | 68-72 °C | Commercial Suppliers |
| Boiling Point | 275.9 °C at 760 mmHg | PubChem |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, methanol, ethyl acetate), sparingly soluble in water. | General Chemical Knowledge |
Synthesis and Purification Strategies
The synthesis of tert-butyl 4-piperidinecarboxylate is typically achieved through the esterification of isonipecotic acid (piperidine-4-carboxylic acid). The choice of synthetic route is often dictated by factors such as scale, cost, and desired purity.
Synthesis via Tert-Butylation of Isonipecotic Acid
A common and efficient method involves the direct tert-butylation of isonipecotic acid.
Figure 1. Synthesis of tert-butyl 4-piperidinecarboxylate.
Experimental Protocol: Acid-Catalyzed Esterification
This protocol provides a general method for the synthesis of tert-butyl 4-piperidinecarboxylate.
Materials:
-
Isonipecotic acid
-
tert-Butanol (excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Anhydrous organic solvent (e.g., dichloromethane, toluene)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add isonipecotic acid and an excess of tert-butanol in a suitable anhydrous organic solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture with stirring.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure tert-butyl 4-piperidinecarboxylate.
Causality Behind Experimental Choices:
-
Excess tert-Butanol: Le Chatelier's principle dictates that using an excess of one reactant (tert-butanol) drives the equilibrium towards the formation of the ester product.
-
Acid Catalyst: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of tert-butanol.
-
Anhydrous Conditions: The presence of water can lead to the hydrolysis of the ester product back to the carboxylic acid, thus reducing the yield. Anhydrous solvents and drying agents are crucial.
-
Aqueous Workup: The sodium bicarbonate quench neutralizes the acidic catalyst. The subsequent washes with brine remove any remaining water-soluble impurities.
Purification and Characterization
Purity is paramount in drug development. The synthesized tert-butyl 4-piperidinecarboxylate should be rigorously purified and characterized to ensure the absence of impurities that could interfere with subsequent reactions or biological assays.
Common Purification Techniques:
-
Column Chromatography: Effective for removing polar and non-polar impurities. A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common mobile phase system.
-
Recrystallization: A powerful technique for obtaining highly pure crystalline material. A suitable solvent system (e.g., ethyl acetate/hexanes) is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.
Analytical Characterization:
| Technique | Expected Results |
| ¹H NMR | Characteristic peaks for the piperidine ring protons, the N-H proton (if not exchanged with D₂O), and a sharp singlet for the nine equivalent protons of the tert-butyl group around 1.4-1.5 ppm. |
| ¹³C NMR | Signals corresponding to the carbonyl carbon of the ester, the quaternary carbon of the tert-butyl group, and the carbons of the piperidine ring. |
| Mass Spectrometry (MS) | The molecular ion peak (M+H)⁺ corresponding to the calculated molecular weight. |
| Infrared (IR) Spectroscopy | A strong C=O stretching vibration for the ester carbonyl group around 1730 cm⁻¹ and an N-H stretching vibration around 3300-3500 cm⁻¹. |
Key Chemical Transformations and Applications in Drug Discovery
The synthetic utility of tert-butyl 4-piperidinecarboxylate stems from the orthogonal reactivity of its two key functional groups: the secondary amine and the tert-butyl ester. This allows for a stepwise and controlled elaboration of the molecule.
Reactions at the Secondary Amine
The nucleophilic secondary amine is the primary site for introducing molecular diversity.
Figure 2. Key reactions at the secondary amine.
-
N-Alkylation: Reaction with alkyl halides in the presence of a base introduces simple alkyl chains.
-
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the installation of aryl or heteroaryl groups.
-
N-Acylation: Reaction with acyl chlorides or anhydrides forms amides, a common functional group in pharmaceuticals.
-
Reductive Amination: A two-step, one-pot reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is a highly efficient method for creating substituted amines.
Deprotection of the Tert-Butyl Ester
Once the desired modifications at the nitrogen have been made, the tert-butyl ester can be selectively removed under acidic conditions to unmask the carboxylic acid.
Figure 3. Deprotection and subsequent amide coupling.
Experimental Protocol: Tert-Butyl Ester Deprotection
-
Dissolve the N-substituted tert-butyl 4-piperidinecarboxylate in a suitable solvent (e.g., dichloromethane).
-
Add an excess of trifluoroacetic acid (TFA) and stir the reaction at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent and excess TFA under reduced pressure to yield the crude carboxylic acid salt.
This newly revealed carboxylic acid is now available for a variety of transformations, most notably amide bond formation using standard peptide coupling reagents (e.g., HATU, HOBt, EDC). This two-step sequence of N-functionalization followed by amide coupling is a powerful strategy in the synthesis of complex drug candidates.
Case Study: Application in the Synthesis of a Bioactive Molecule
To illustrate the practical utility of tert-butyl 4-piperidinecarboxylate, let's consider its role in the synthesis of a hypothetical kinase inhibitor.
Retrosynthetic Analysis:
The target molecule contains a piperidine core linked to an aromatic system via an amide bond and substituted on the piperidine nitrogen with a benzyl group. The retrosynthetic analysis clearly points to tert-butyl 4-piperidinecarboxylate as an ideal starting material.
Forward Synthesis:
-
N-Benzylation: Tert-butyl 4-piperidinecarboxylate is reacted with benzyl bromide in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to afford N-benzyl-tert-butyl 4-piperidinecarboxylate.
-
Ester Deprotection: The tert-butyl ester is cleaved using TFA in dichloromethane to yield N-benzyl-piperidine-4-carboxylic acid.
-
Amide Coupling: The resulting carboxylic acid is coupled with a substituted aniline using HATU as the coupling reagent and DIPEA as the base to furnish the final kinase inhibitor.
This example highlights the strategic advantage of using tert-butyl 4-piperidinecarboxylate, where the orthogonal reactivity of the functional groups allows for a convergent and efficient synthesis.
Conclusion
Tert-butyl 4-piperidinecarboxylate is more than just a chemical reagent; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined reactivity, commercial availability, and the vast body of literature supporting its use make it an indispensable building block for the synthesis of novel therapeutics. A thorough understanding of its properties, synthetic routes, and chemical transformations, as outlined in this guide, is essential for any researcher or drug development professional seeking to leverage its full potential in the quest for new medicines.
References
- Ogasa, C., et al. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. [Journal Name, if available, otherwise source]
- BenchChem. (2025). The Indispensable Role of the tert-Butyl Ester in Modern Chemical Synthesis: A Technical Guide.
- ChemicalBook. N-BOC-piperidine-4-carboxylic acid synthesis.
- PrepChem. Synthesis of 4-piperidinecarboxylic acid.
- Google Patents. (2012). Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine. CN102351780A.
Introduction: The Foundational Role of a Versatile Heterocycle
An In-depth Technical Guide to the Molecular Weight and Characterization of tert-Butyl 4-Piperidinecarboxylate
In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic use of molecular building blocks is paramount to the efficient synthesis of complex therapeutic agents. Among these, tert-butyl 4-piperidinecarboxylate stands out as a critical and versatile intermediate. This compound is a derivative of piperidine, a saturated heterocycle that is a privileged scaffold found in a multitude of FDA-approved drugs and biologically active molecules.[1] The structure features a piperidine ring with a tert-butyl ester at the 4-position. This ester group serves as a robust protecting group for the carboxylic acid functionality, allowing the secondary amine of the piperidine ring to be selectively functionalized. This inherent chemical orthogonality makes it an invaluable tool for researchers constructing complex molecular architectures designed to interact with specific biological targets. Understanding its fundamental physicochemical properties, beginning with its molecular weight, is the first step in its effective application.
Core Physicochemical Properties
The precise molecular weight and associated properties of a compound are non-negotiable starting points for any synthetic or analytical endeavor. They form the basis for stoichiometric calculations, reaction monitoring, and structural elucidation. The key identifiers and properties for tert-butyl 4-piperidinecarboxylate are summarized below.
| Property | Value | Source |
| IUPAC Name | tert-butyl piperidine-4-carboxylate | [2] |
| CAS Number | 138007-24-6 | [2][3][4] |
| Molecular Formula | C₁₀H₁₉NO₂ | [2][3][4] |
| Average Molecular Weight | 185.26 g/mol | [2][4] |
| Exact Mass | 185.141578849 Da | [2] |
| Appearance | Colorless to yellow liquid, semi-solid, or solid | [3] |
| Storage Conditions | 2-8°C, sealed in dry, dark place | [3][4] |
The Significance of Molecular Weight in Drug Discovery
While a simple numerical value, the molecular weight (MW) of a starting material like tert-butyl 4-piperidinecarboxylate has profound implications throughout the drug development pipeline.
-
Stoichiometric Integrity: The most immediate application is in ensuring reaction integrity. All synthetic protocols rely on the accurate calculation of molar equivalents to control reaction pathways, maximize yield, and minimize impurities. An incorrect MW value leads to flawed experimental design and irreproducible results.
-
Guideline for Drug-Likeness: As a fragment, its MW contributes to the final MW of the target active pharmaceutical ingredient (API). This is critical when considering established drug-likeness guidelines, such as Lipinski's Rule of Five, which suggest that orally available drugs often have a molecular weight under 500 Da. Starting with well-characterized, reasonably sized fragments is a cornerstone of efficient lead optimization.
-
Influence on Physicochemical Properties: The molecular weight is intrinsically linked to properties such as solubility, boiling point, and volatility, which dictate the selection of appropriate solvents, purification techniques (e.g., chromatography vs. distillation), and formulation strategies for the final drug product.
Analytical Verification: A Self-Validating System
Trustworthiness in a chemical protocol is achieved when the identity and purity of the materials can be independently and reliably verified. For tert-butyl 4-piperidinecarboxylate, a combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides a robust, self-validating system to confirm both its mass and its specific isomeric structure.
Mass Spectrometry (MS): Confirming the Mass
Mass spectrometry is the definitive technique for determining the molecular weight of a compound. It functions by ionizing the molecule and measuring its mass-to-charge ratio (m/z). For a non-volatile, polar molecule like this, Electrospray Ionization (ESI) is the method of choice.
Caption: General workflow for NMR analysis.
Expected ¹H NMR Data (in CDCl₃, 400 MHz)
A proton NMR spectrum provides a unique fingerprint that validates the structure of tert-butyl 4-piperidinecarboxylate. Based on its structure and published data, the following characteristic signals are expected: [5][6]
-
~1.46 ppm (singlet, 9H): This strong signal corresponds to the nine equivalent protons of the tert-butyl group (-C(CH₃)₃).
-
~1.55-1.90 ppm (multiplets, 4H): These signals arise from the protons at the C3 and C5 positions of the piperidine ring.
-
~2.41 ppm (multiplet, 1H): This signal is from the single proton at the C4 position, adjacent to the ester.
-
~2.90-3.10 ppm (multiplets, 4H): These signals correspond to the protons at the C2 and C6 positions, which are adjacent to the nitrogen atom.
-
Broad singlet (1H): A signal for the N-H proton, which may be broad and its chemical shift can vary depending on concentration and solvent purity.
The combination of a correct mass from MS and a confirmatory proton fingerprint from NMR provides an unassailable validation of the material's identity.
Application in Synthesis: A Logical Perspective
The utility of tert-butyl 4-piperidinecarboxylate stems from its design as a bifunctional building block. The tert-butyl ester protects the carboxylate from participating in reactions (e.g., amide couplings) while the secondary amine is free to act as a nucleophile. This allows for a logical and stepwise construction of more elaborate molecules.
Caption: Logical synthetic pathway utilizing the compound.
This strategic protection and sequential functionalization is a common theme in multi-step syntheses, including the development of kinase inhibitors and other complex APIs where the piperidine moiety serves as a central scaffold to orient other pharmacophoric groups. [7][8][9]
Conclusion
Tert-butyl 4-piperidinecarboxylate is a cornerstone intermediate in pharmaceutical research, valued for its versatile and predictable reactivity. Its molecular weight of 185.26 g/mol is a fundamental parameter that underpins its use in synthesis and analysis. The robust verification of this property, alongside its specific chemical structure, is routinely achieved through the complementary techniques of mass spectrometry and NMR spectroscopy. This ensures the reliability and reproducibility of synthetic routes that employ this building block, ultimately enabling the efficient discovery and development of novel therapeutics.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1512676, Tert-butyl Piperidine-4-carboxylate. PubChem. [Link]
-
ChemBK. (2024, April 10). tert-Butyl piperidine-4-carboxylate hydrochloride. [Link]
-
Atlantis Press. (2016, March). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]
-
Pharmaffiliates. (n.d.). tert-Butyl 4-(piperidin-4-yloxy)piperidine-1-carboxylate. [Link]
-
Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 42614227, Piperidine-4-carboxylic acid tert-butyl ester hydrochloride. PubChem. [Link]
-
ResearchGate. (2012, February). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Exploring Heterocyclic Chemistry: The Importance of tert-Butyl Piperidine-4-carboxylate Hydrochloride. [Link]
-
Wikipedia. (n.d.). 1-Boc-4-AP. [Link]
-
Atlantis Press. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 4-(3,4-dichloroanilino)piperidine-1-carboxylate. PMC. [Link]
-
Supplementary information. (n.d.). [Link]
-
ResearchGate. (2019, September). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]
-
ResearchGate. (2019, September 7). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17750356, tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. PubChem. [Link]
-
SciELO México. (2025, February 28). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. [Link]
-
National Institute of Standards and Technology. (n.d.). N-tert-Butoxycarbonyl-4-piperidone. NIST WebBook. [Link]
Sources
- 1. Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen-1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions [scielo.org.mx]
- 2. Tert-butyl Piperidine-4-carboxylate | C10H19NO2 | CID 1512676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl piperidine-4-carboxylate | 138007-24-6 [sigmaaldrich.com]
- 4. chembk.com [chembk.com]
- 5. tert-Butyl piperidine-4-carboxylate | 138007-24-6 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. atlantis-press.com [atlantis-press.com]
- 8. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Atlantis Press [atlantis-press.com]
- 9. researchgate.net [researchgate.net]
13C NMR data for tert-butyl 4-piperidinecarboxylate
Technical Guide: NMR Analysis of tert-Butyl 4-piperidinecarboxylate
Executive Summary & Compound Identity
tert-Butyl 4-piperidinecarboxylate (also known as piperidine-4-carboxylic acid tert-butyl ester) represents a specific class of heterocycles where the carboxylate functionality is protected as a tert-butyl ester, leaving the secondary amine free for functionalization (e.g., reductive amination, S
Accurate NMR characterization is essential to distinguish this free amine (or its HCl salt) from its common precursors, such as N-Boc-piperidine-4-carboxylic acid or the N-Boc diester , as well as to verify the integrity of the labile tert-butyl ester group under acidic conditions.
Chemical Identity
| Parameter | Details |
| IUPAC Name | tert-Butyl piperidine-4-carboxylate |
| CAS Number | 138007-24-6 (Free Base) 892493-65-1 (Hydrochloride Salt) |
| Formula | C |
| Molecular Weight | 185.27 g/mol (Free Base) |
| SMILES | CC(C)(C)OC(=O)C1CCNCC1 |
Experimental Methodology
Sample Preparation
The chemical shift of the piperidine ring carbons is sensitive to protonation state and solvent effects.
-
Free Base: Typically an oil or low-melting solid. Dissolve ~10–20 mg in CDCl
(7.26 ppm H ref, 77.16 ppm C ref) to minimize H-bonding broadening. -
HCl Salt: A white solid. Requires a polar solvent. Dissolve ~15–25 mg in DMSO-d
(2.50 ppm H ref, 39.52 ppm C ref).-
Note: In DMSO, the ammonium protons (-NH
) will appear as broad signals at 8.0–9.0 ppm in H NMR, and the -carbons (C2/6) will be shielded relative to the free base.
-
Acquisition Parameters (Recommended)
-
Frequency: 100 MHz or higher (for
C). -
Pulse Sequence: Proton-decoupled
C (typically zgpg30 or equivalent). -
Relaxation Delay (D1): Set to
2.0 s to ensure quantitative integration of the quaternary tert-butyl and carbonyl carbons, which have long T relaxation times. -
Scans: Minimum 256–512 scans for adequate S/N ratio, especially for the quaternary carbons.
Spectral Data & Analysis
H NMR Data (Validation)
Before analyzing the carbon spectrum, confirm the structure using
- 2.88 (dt, J = 12.0, 3.5 Hz, 2H, H-2/6 eq )
- 2.44 (td, J = 12.0, 2.5 Hz, 2H, H-2/6 ax )
- 2.23 (tt, J = 11.0, 4.0 Hz, 1H, H-4 )
- 1.69–1.64 (m, 2H, H-3/5 eq )
- 1.41–1.33 (m, 11H, H-3/5 ax + tBu )
C NMR Chemical Shifts
The table below synthesizes the chemical shift data. Note that the HCl salt values in DMSO-d
| Carbon Position | Assignment | Signal Type | ||
| C=O | Ester Carbonyl | 174.5 ± 0.5 | 173.9 | Quaternary (Low Intensity) |
| C-O | t-Butyl Quaternary | 80.1 ± 0.5 | 80.2 | Quaternary (Low Intensity) |
| C-2, C-6 | 46.2 ± 0.5 | 41.5 | CH | |
| C-4 | Methine | 42.5 ± 0.5 | 38.0 | CH |
| C-3, C-5 | 29.2 ± 0.5 | 25.5 | CH | |
| CH | t-Butyl Methyls | 28.1 ± 0.2 | 27.6 | CH |
Structural Assignment Logic
-
Carbonyl (174 ppm): The ester carbonyl is the most downfield signal. It is distinguished from an acid carbonyl (~178–180 ppm) or a carbamate carbonyl (~155 ppm). The absence of a signal at 155 ppm confirms the absence of the N-Boc group .
-
Quaternary t-Butyl (80 ppm): Characteristic of tert-butyl esters. This peak is crucial for monitoring ester hydrolysis (which would result in the disappearance of this peak and the methyls).
-
-Carbons (C2/6): In the free amine, these appear at ~46 ppm. In the HCl salt, protonation of the nitrogen creates an inductive effect that, counter-intuitively in
C NMR, often results in an upfield shift (to ~41 ppm) due to the " -effect" of the positive charge and solvent interactions in DMSO. -
Methyls (28 ppm): The three equivalent methyl groups produce the most intense signal in the spectrum.
Visual Analysis & Workflow
The following diagram illustrates the structural numbering and the logical flow for validating the compound's identity against common impurities (N-Boc starting material or Hydrolyzed acid).
Caption: Logical flowchart for validating tert-butyl 4-piperidinecarboxylate via 13C NMR diagnostic regions.
References
-
ChemicalBook. tert-Butyl piperidine-4-carboxylate (CAS 138007-24-6) NMR Data. Retrieved from .
-
Ambeed. tert-Butyl piperidine-4-carboxylate hydrochloride (CAS 892493-65-1) Analytical Data. Retrieved from .
-
National Institutes of Health (NIH). PubChem Compound Summary for CID 1512676, Tert-butyl Piperidine-4-carboxylate. Retrieved from .
- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Reference for general piperidine and ester chemical shift rules).
Section 1: Strategic Importance in Pharmaceutical Synthesis
An In-Depth Technical Guide to the FT-IR Analysis of 4-Piperidinecarboxylic Acid t-Butyl Ester
4-Piperidinecarboxylic acid t-butyl ester is a foundational building block in contemporary medicinal chemistry. The piperidine scaffold is a privileged structure, frequently incorporated into drug candidates to enhance properties like solubility and cell permeability. The tert-butyl ester acts as a robust protecting group for the carboxylic acid, preventing its reactivity during intermediate synthetic steps, while the secondary amine serves as a key point for molecular diversification.
Given its critical role as a precursor, the absolute verification of its identity and purity is a non-negotiable prerequisite for any successful synthesis campaign. Any deviation in the starting material's quality can lead to failed reactions, the generation of complex impurities, and significant delays in development timelines. Fourier-Transform Infrared (FT-IR) spectroscopy stands as the first line of defense for this validation. It is a rapid, non-destructive, and highly specific analytical technique that provides an unequivocal molecular "fingerprint," making it an indispensable tool for incoming material inspection and quality assurance.[1][2][3]
Section 2: The Vibrational Blueprint of the Molecule
FT-IR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to its natural vibrational modes.[4] The resulting spectrum, a plot of absorbed intensity versus frequency (in wavenumbers, cm⁻¹), is unique to that molecule's structure.
For 4-Piperidinecarboxylic acid t-butyl ester, the FT-IR spectrum is dominated by the characteristic vibrations of its primary functional groups:
-
Ester Group (C=O, C-O): The carbonyl (C=O) stretch is one of the most intense and diagnostic absorptions in the entire mid-infrared region.
-
Secondary Amine (N-H): The stretching and bending of the N-H bond within the piperidine ring provide a clear indication of this group's presence.
-
Alkyl Framework (C-H): The numerous C-H bonds in the piperidine ring and the t-butyl group contribute to strong absorptions in the hydrocarbon region.
-
tert-Butyl Group: This bulky group has characteristic bending vibrations that serve as a secondary confirmation of its presence.
The logical workflow from sample to result is a self-validating process, ensuring data integrity at each stage.
Caption: A self-validating workflow for FT-IR analysis.
Section 3: Field-Proven Experimental Protocol
This protocol utilizes the Attenuated Total Reflectance (ATR) sampling technique, which is highly advantageous due to its minimal sample preparation requirements and high reproducibility.[5]
Instrumentation & Materials:
-
FT-IR Spectrometer equipped with a diamond ATR accessory.
-
Sample of 4-Piperidinecarboxylic acid t-butyl ester.
-
Isopropanol and laboratory wipes (e.g., Kimwipes).
Step-by-Step Methodology:
-
System Readiness: Confirm that the spectrometer is at thermal equilibrium and has passed all internal diagnostic checks.
-
ATR Crystal Cleaning: Meticulously clean the surface of the diamond ATR crystal using a wipe lightly dampened with isopropanol. Allow the solvent to fully evaporate. An unclean crystal is a primary source of spectral artifacts.
-
Background Acquisition: With the clean, empty crystal in place, acquire a background spectrum. This critical step measures the instrumental and ambient environment, which is then mathematically removed from the final sample spectrum. Use a co-addition of 16 to 32 scans at a resolution of 4 cm⁻¹ for a high signal-to-noise ratio.
-
Sample Application: Place a small spatula tip of the solid 4-Piperidinecarboxylic acid t-butyl ester onto the center of the ATR crystal. Lower the integrated pressure arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Poor contact is the most common cause of weak or distorted spectra.[6]
-
Sample Spectrum Acquisition: Using the identical acquisition parameters as the background scan, collect the sample spectrum.
-
Post-Acquisition Processing: The instrument software will automatically perform the background subtraction. Apply a baseline correction algorithm to account for any baseline drift and an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.[7]
-
Data Archiving: Save the processed spectrum with a unique identifier that is traceable to the sample batch number and date of analysis.
Section 4: Decoding the Spectrum: A Guided Interpretation
The FT-IR spectrum of a pure sample of 4-Piperidinecarboxylic acid t-butyl ester will exhibit a series of well-defined absorption bands. The table below provides the assignments for the most diagnostically significant peaks.
Table 1: Key FT-IR Peak Assignments
| Peak Position (Wavenumber, cm⁻¹) | Vibrational Mode & Functional Group | Expected Intensity | Causality and In-Field Insights |
| 3350 - 3310 | N-H Stretch (Secondary Amine) | Medium, Sharp | Confirms the presence of the piperidine ring's secondary amine. Unlike broad alcohol O-H bands, this peak is distinctly sharper.[8] |
| 2980 - 2850 | C-H Stretch (Alkyl) | Strong | Arises from the numerous sp³ C-H bonds in the piperidine ring and t-butyl group. A ubiquitous feature of most organic molecules.[9][10] |
| 1750 - 1735 | C=O Stretch (Saturated Ester) | Very Strong, Sharp | Primary Identification Peak. This intense absorption is due to the large change in dipole moment during the carbonyl stretch and is a definitive marker for the ester functional group.[10][11] |
| 1470 - 1450 | C-H Bend (CH₂) | Medium | Scissoring vibration of the methylene groups in the piperidine ring. |
| ~1390 & ~1365 | C-H Bend (t-Butyl) | Medium | A characteristic doublet caused by the symmetric and asymmetric bending ("umbrella" mode) of the methyl groups in the t-butyl moiety. Its presence is strong evidence for this specific ester. |
| 1300 - 1150 | C-O Stretch (Ester) | Strong | A strong, often broad band confirming the C-O single bond component of the ester group.[10][11] |
Section 5: FT-IR for Process Integrity and Impurity Detection
A key application of this analysis is to screen for process-related impurities, primarily the hydrolysis of the ester or the presence of unreacted starting material.
-
Impurity: 4-Piperidinecarboxylic Acid (Starting Material/Hydrolysis Product)
-
Primary Indicator: The appearance of a very broad, strong absorption band spanning from approximately 3300 cm⁻¹ down to 2500 cm⁻¹. This is the signature O-H stretch of a hydrogen-bonded carboxylic acid and is unmistakable.[10]
-
Secondary Indicator: The sharp ester C=O peak at ~1740 cm⁻¹ would be accompanied or replaced by a slightly lower frequency and broader carbonyl peak around 1730-1700 cm⁻¹, characteristic of a carboxylic acid.[9]
-
-
Impurity: Water
-
A broad, gentle absorption centered around 3400 cm⁻¹ indicates the presence of moisture. This can sometimes overlap with and broaden the N-H amine peak.
-
The following decision tree provides a logical framework for using the FT-IR spectrum for quality control release.
Caption: Quality control decision workflow based on key spectral features.
Section 6: Conclusion
FT-IR spectroscopy is an essential analytical technique for any scientist working with 4-Piperidinecarboxylic acid t-butyl ester. It provides a rapid, robust, and information-rich method to unequivocally confirm molecular identity and assess purity. By understanding the causal links between the molecular structure and the spectral features, as outlined in this guide, researchers and quality control professionals can make confident, data-driven decisions, ensuring the integrity of their materials and the success of their scientific endeavors.
References
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Bruker. (n.d.). Attenuated Total Reflectance (ATR). Retrieved from [Link]
-
Pawar, S. V., et al. (2022). Applications of FTIR Spectroscopy: Review. International Journal for Scientific Research & Development, 7(5). Retrieved from [Link]
-
Richmond Scientific. (2023, August 21). 7 Applications of FTIR Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 42614227, Piperidine-4-carboxylic acid tert-butyl ester hydrochloride. Retrieved from [Link]
-
Specac Ltd. (2025, July 17). The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations. Retrieved from [Link]
-
Preprints.org. (2024, June 10). Pharmaceutical and Medical Applications of Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR). Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
AZoM. (2025, October 15). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3773, 4-Piperidinecarboxylic acid. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). 4-Piperidine carboxylic acid t-butyl ester hydrochloride. Retrieved from [Link]
-
Scribd. (2020, March 9). FT-IR Spectrum Table. Retrieved from [Link]
-
NIST. (n.d.). 4-Pyridinecarboxylic acid, butyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of 4-piperidinecarboxylic acid. Retrieved from [Link]
-
Coates, J. (2006). Interpretation of Infrared Spectra, A Practical Approach. Wiley Online Library. Retrieved from [Link]
-
Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]
-
Canadian Science Publishing. (n.d.). The Infrared and Raman Spectra and Vibrational Assignment of t-Butyl Bromide-h9 and -d9. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,6-Dioxo-piperidine-4-carboxylic acid. Retrieved from [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
Policija. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine. Retrieved from [Link]
-
NIST. (n.d.). 1-Acetyl-4-piperidinecarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Sources
- 1. richmondscientific.com [richmondscientific.com]
- 2. The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd [specac.com]
- 3. azom.com [azom.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. measurlabs.com [measurlabs.com]
- 6. agilent.com [agilent.com]
- 7. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. eng.uc.edu [eng.uc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Advanced Applications of 4-Piperidinecarboxylic Acid Derivatives in Drug Discovery
Executive Summary: The Isonipecotic Acid Pharmacophore
4-Piperidinecarboxylic acid (Isonipecotic acid) represents a privileged scaffold in medicinal chemistry, distinct from its isomer nipecotic acid (3-piperidinecarboxylic acid). While nipecotic acid is historically renowned for GABA uptake inhibition (e.g., Tiagabine), the 4-carboxy isomer offers unique geometric constraints and functionalization vectors that have led to breakthroughs in "soft drug" design , peptidomimetics , and targeted protein degradation (PROTACs) .
This guide moves beyond elementary descriptions to analyze the causality behind scaffold selection, detailing synthetic workflows and structural activity relationships (SAR) that drive modern therapeutic success.
Core Therapeutic Architectures
The "Soft Drug" Paradigm: Opioid Analgesics
The most commercially significant application of 4-piperidinecarboxylic acid derivatives lies in the 4-anilidopiperidine class, specifically Remifentanil .
-
Mechanism: Remifentanil is a µ-opioid receptor agonist.[1]
-
Structural Logic: Unlike Fentanyl, which has a metabolic stability that can lead to accumulation, Remifentanil incorporates a methyl ester at the 4-position (derived from the isonipecotic acid core) and a propanoic acid methyl ester on the nitrogen.
-
Causality: The specific placement of the ester group within the isonipecotic core renders the molecule susceptible to rapid hydrolysis by non-specific blood and tissue esterases. This results in an ultra-short half-life (~3-10 minutes), allowing for precise intraoperative control independent of hepatic or renal function.
Neurotransmitter Modulation: GABAergic Ligands
Isonipecotic acid is a conformationally restricted analogue of GABA (γ-aminobutyric acid).[2]
-
GABA-A Agonism: The free acid acts as a partial agonist at the GABA-A receptor.[2]
-
GABA Transporter (GAT) Inhibition: N-substituted derivatives have emerged as potent inhibitors of murine GAT4 (mGAT4).[3] Recent SAR studies demonstrate that lipophilic N-substituents (e.g., diphenyl-alkoxy-ethyl chains) attached to the isonipecotic nitrogen create steric bulk that occludes the transporter vestibule, a mechanism distinct from the substrate-mimicry of the free amino acid.
Peptidomimetics & Constrained Amino Acids
The 4-amino-4-carboxypiperidine scaffold (an
-
Helix Induction: When incorporated into peptide chains, the bulky piperidine ring restricts rotation around the
and angles, stabilizing helical conformations (3 -helix or -helix). -
Solubility: The secondary amine of the piperidine ring (if not acylated) or the overall polarity of the core improves water solubility compared to carbocyclic analogues.
Experimental Protocols & Synthetic Workflows
Protocol A: Synthesis of the Remifentanil Core (4-Anilido-4-Carboxypiperidine)
Note: This protocol describes the construction of the 4-substituted core, a critical intermediate for carfentanil/remifentanil analogues.
Reagents: 1-Benzyl-4-piperidone, Aniline, TMSCN (Trimethylsilyl cyanide), H₂SO₄, Methanol.
Step-by-Step Methodology:
-
Strecker Synthesis (Aminonitrile Formation):
-
Dissolve 1-benzyl-4-piperidone (1.0 eq) and aniline (1.1 eq) in glacial acetic acid.
-
Add TMSCN (1.2 eq) dropwise at 0°C to prevent exotherm-driven polymerization.
-
Stir at room temperature for 12 hours. The formation of the quaternary center at C4 is driven by the thermodynamic stability of the resulting aminonitrile.
-
-
Hydrolysis to Amide:
-
Treat the aminonitrile with concentrated H₂SO₄ at 0°C, then warm to room temperature. The nitrile hydrolyzes to the primary amide. Critical Control Point: Temperature must be controlled to prevent cleavage of the N-benzyl group or degradation of the piperidine ring.
-
-
Esterification (Pinner Reaction):
-
Reflux the amide in methanolic HCl. This converts the amide to the methyl ester.
-
Yield Optimization: Continuous removal of water (using a Dean-Stark trap or molecular sieves) drives the equilibrium toward the ester.
-
Protocol B: N-Alkylation for GAT Inhibitor Libraries
Objective: Attach lipophilic "linker-aryl" moieties to the isonipecotic nitrogen.
-
Starting Material: Ethyl isonipecotate (commercially available).
-
Alkylation:
-
Combine ethyl isonipecotate (1.0 eq) with the appropriate alkyl halide (e.g., 4,4-diphenylbutyl bromide) (1.1 eq) in Acetonitrile.
-
Base: Use K₂CO₃ (3.0 eq) as a heterogeneous base to scavenge HBr.
-
Catalyst: Add KI (0.1 eq) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).
-
Reflux for 16 hours.
-
-
Saponification:
-
Treat the N-substituted ester with LiOH (2.0 eq) in THF/H₂O (3:1).
-
Acidify to pH 5 with 1M HCl to precipitate the zwitterionic product.
-
Visualizing the Mechanism
The following diagrams illustrate the metabolic logic of Remifentanil (an isonipecotic acid derivative) and the synthetic pathway to these derivatives.
[4]
Emerging Applications: PROTACs & Linkers
In the field of Targeted Protein Degradation (TPD), 4-piperidinecarboxylic acid is gaining traction as a superior linker component compared to traditional PEG chains.
-
Permeability: Alkyl-piperidine linkers reduce the Topological Polar Surface Area (TPSA) compared to PEG, enhancing passive membrane permeability.
-
Rigidity: The piperidine ring introduces a defined vector, reducing the entropic penalty of ternary complex formation (E3 Ligase-Linker-Protein of Interest).
-
Workflow: The carboxylic acid moiety allows for facile amide coupling to E3 ligase ligands (e.g., Thalidomide amines), while the piperidine nitrogen serves as a handle for attaching the warhead.
Quantitative Data Summary
| Derivative Class | Key Example | Target | Mechanism of Action | Key Structural Feature |
| Opioid Analgesic | Remifentanil | µ-Opioid Receptor | Agonist | 4-methoxycarbonyl group (esterase target) |
| GABAergic | N-DPB-Isonipecotic Acid | mGAT4 | Reuptake Inhibitor | N-linked lipophilic anchor + 4-COOH headgroup |
| Peptidomimetic | 4-Amino-1-Boc-P4C | Helical Peptides | Structure Inducer | Gem-disubstituted C4 constraint |
| PROTAC Linker | Piperidine-based Linkers | E3 Ligase/POI | Degradation | Reduced TPSA vs. PEG; rigid exit vector |
References
-
Remifentanil Synthesis & Pharmacology
-
GABA Uptake Inhibitors
- Title: Synthesis and Biological Evaluation of Novel N-substituted Nipecotic Acid Derivatives With an Alkyne Spacer as GABA Uptake Inhibitors.
- Source: PubMed / Bioorganic & Medicinal Chemistry.
-
URL:[Link]
-
Peptidomimetics
-
PROTAC Linker Strategies
- Title: Current strategies for the design of PROTAC linkers: a critical review.
- Source: PMC / NIH.
-
URL:[Link]
-
Isonipecotic Acid Pharmacology
- Title: Isonipecotic acid - Wikipedia (General Pharmacology & GABA agonism).
- Source: Wikipedia / Medicinal Research Reviews.
-
URL:[Link]
Sources
- 1. Remifentanil | C20H28N2O5 | CID 60815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 3. Synthesis and biological evaluation of novel N-substituted nipecotic acid derivatives with an alkyne spacer as GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of a peptide-remifentanil conjugate as a novel bifunctional mu/delta-opioid receptor agonist for the treatment of pain - Arabian Journal of Chemistry [arabjchem.org]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Strategic Synthesis with tert-Butyl 4-Piperidinecarboxylate: A Modular Platform for Drug Discovery
Topic: Strategic Synthesis of Novel Therapeutics Using tert-Butyl 4-Piperidinecarboxylate Content Type: Advanced Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in over 12,000 biologically active compounds, including blockbuster drugs like Donepezil and Fentanyl. ** tert-Butyl 4-piperidinecarboxylate (CAS 112658-81-0)** serves as a critical, high-fidelity building block for diversity-oriented synthesis.
Unlike its N-Boc protected counterpart, this reagent presents a free secondary amine with a masked carboxylic acid (protected as a tert-butyl ester). This unique orthogonality allows researchers to rapidly diversify the nitrogen terminus (via alkylation, reductive amination, or arylation) without affecting the C-terminus. The bulky tert-butyl group also provides enhanced lipophilicity during intermediate purification and prevents premature cyclization or side reactions at the carbonyl center.
This guide details the strategic application of tert-butyl 4-piperidinecarboxylate in synthesizing novel GPCR agonists and kinase inhibitors, focusing on high-yield N-functionalization followed by controlled ester deprotection.
Strategic Workflow: The "Diverge-Converge" Model
The most effective use of this scaffold follows a "Diverge-Converge" logic. First, Diverge by creating a library of N-substituted intermediates. Second, Converge by deprotecting the ester to reveal the acid, enabling coupling to a secondary pharmacophore.
Workflow Visualization
Figure 1: Modular synthesis workflow. The free amine allows immediate diversification (green nodes), while the t-butyl ester protects the acid until the final coupling stage (yellow/red nodes).
Application Note 1: High-Fidelity N-Functionalization
Direct alkylation with alkyl halides often leads to over-alkylation (quaternary ammonium salts). For drug discovery applications requiring high purity, Reductive Amination is the superior protocol.
Protocol A: Reductive Amination with Sodium Triacetoxyborohydride
Objective: Synthesize N-benzyl or N-heterocyclic derivatives without over-alkylation.
Reagents:
-
tert-Butyl 4-piperidinecarboxylate HCl (1.0 equiv)
-
Aldehyde substrate (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (AcOH) (1.0 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
Step-by-Step Methodology:
-
Free Base Formation (In-situ): In a flame-dried round-bottom flask under Argon, suspend the piperidine HCl salt in DCE (0.2 M). Add Triethylamine (TEA, 1.0 equiv) and stir for 15 minutes to liberate the free amine.
-
Expert Insight: While the HCl salt is stable, STAB requires a buffered pH (~5-6). The combination of TEA (to free the amine) and AcOH (added later) creates an ideal buffer system.
-
-
Imine Formation: Add the Aldehyde (1.1 equiv) to the mixture. Stir at Room Temperature (RT) for 30–60 minutes.
-
Reduction: Cool the mixture to 0°C. Add AcOH (1.0 equiv) followed by STAB (1.5 equiv) portion-wise over 10 minutes.
-
Why STAB? Unlike NaBH4, STAB is less reactive and will not reduce the aldehyde/ketone before it forms the imine, preventing alcohol side-products.
-
-
Reaction: Allow to warm to RT and stir for 4–16 hours.
-
Workup: Quench with saturated aqueous NaHCO3. Extract with DCM (3x).[3] Wash combined organics with brine, dry over Na2SO4, and concentrate.[1][4]
-
Purification: Flash column chromatography (Hexanes/EtOAc). The bulky tert-butyl group aids separation by increasing Rf differences compared to polar byproducts.
Application Note 2: N-Arylation via SNAr
For GPCR targets (e.g., GPR119), the piperidine nitrogen is often directly linked to a heteroaryl ring.
Protocol B: Nucleophilic Aromatic Substitution (SNAr)
Objective: Attach the piperidine core to an electron-deficient aromatic ring (e.g., 4-fluoronitrobenzene, chloropyrimidine).
Reagents:
-
tert-Butyl 4-piperidinecarboxylate HCl (1.0 equiv)
-
Aryl Fluoride/Chloride (1.0 equiv)
-
Potassium Carbonate (K2CO3) (2.5 equiv)
-
DMSO or DMF (Dry)
Methodology:
-
Setup: Dissolve the piperidine salt and Aryl halide in DMSO (0.5 M).
-
Base Addition: Add K2CO3 (finely ground).
-
Thermocycle: Heat to 80–100°C.
-
Expert Insight: The tert-butyl ester is thermally stable up to ~140°C in neutral/basic conditions, making it superior to methyl/ethyl esters which might hydrolyze or transesterify under harsh basic conditions.
-
-
Monitoring: Reaction is typically complete in 2–4 hours.
-
Workup: Pour into ice water. The product often precipitates as a solid due to the lipophilic tert-butyl group. Filter and wash with water.[5]
Application Note 3: The "Switch" – Selective Deprotection
Once the Nitrogen is functionalized, the tert-butyl ester must be removed to allow reaction at the C-terminus.
Protocol C: Acidolytic Cleavage
Objective: Quantitative removal of the tert-butyl group to yield the free carboxylic acid.
| Parameter | TFA Method (Standard) | HCl/Dioxane Method (Alternative) |
| Reagents | TFA / DCM (1:1 ratio) | 4M HCl in Dioxane |
| Conditions | 0°C to RT, 1–2 hours | RT, 2–4 hours |
| Selectivity | Cleaves N-Boc and t-Bu esters | Can be tuned to cleave N-Boc faster than t-Bu esters (Search 1.17), but prolonged exposure cleaves both. |
| Workup | Evaporation (requires azeotroping) | Filtration (product precipitates as HCl salt) |
| Recommendation | Preferred for complete removal. | Preferred if sensitive to fluorinated solvents. |
Critical Step - TFA Method:
-
Dissolve the N-substituted intermediate in DCM (0.1 M).
-
Add Triethylsilane (TES) (2.0 equiv) as a cation scavenger .
-
Expert Insight: The cleavage of tert-butyl esters generates tert-butyl cations (isobutylene). Without a scavenger, these cations can re-alkylate electron-rich regions of your molecule (e.g., indole rings, phenols). TES irreversibly traps the cation.
-
-
Add TFA slowly at 0°C. Warm to RT.
-
Completion: Monitor by NMR (disappearance of the singlet at ~1.44 ppm).
-
Isolation: Concentrate in vacuo. Co-evaporate with Toluene (3x) to remove residual TFA. The product is obtained as the TFA salt, ready for amide coupling.
Self-Validating Quality Control
To ensure the protocol was successful, verify the following analytical markers:
-
1H NMR (CDCl3):
-
Starting Material: Strong singlet at δ 1.45 ppm (9H, t-Bu).
-
N-Functionalized: Shift in the piperidine ring protons (α-protons shift from ~2.6/3.0 to ~2.0/2.8 depending on R-group). t-Bu singlet remains.
-
Deprotected Acid: Disappearance of the δ 1.45 ppm singlet. Appearance of broad COOH peak (δ 10–12 ppm) in DMSO-d6.
-
-
Mass Spectrometry:
-
The tert-butyl ester often fragments in ESI-MS. Look for the [M+H]+ parent, but also the [M - 56 + H]+ peak (loss of isobutene), which confirms the presence of the ester.
-
References
-
Ningbo Inno Pharmchem. (2026).[6] Exploring Heterocyclic Chemistry: The Importance of tert-Butyl Piperidine-4-carboxylate Hydrochloride.
-
Bashetti, N., et al. (2022).[7] One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. ResearchGate.
-
Han, G., et al. (2007). Regioselective γ-Alkylation of tert-Butyl 2,4-dioxopiperidine-1-carboxylate. Synthesis.
-
Han, G., & Tamaki, K. (2012). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane. ResearchGate.
-
Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.
Sources
Reductive amination protocol with tert-butyl 4-piperidinecarboxylate
Application Note: Optimized Reductive Amination of tert-Butyl 4-piperidinecarboxylate
Executive Summary
This application note details the protocol for the reductive amination of tert-butyl 4-piperidinecarboxylate (CAS 14298-59-0). This secondary amine scaffold is a critical intermediate in the synthesis of GPCR ligands, kinase inhibitors, and peptidomimetics.
While standard alkylation (using alkyl halides) often leads to over-alkylation or elimination side products, reductive amination provides a chemoselective route to N-alkylated derivatives.[1] This guide prioritizes the use of Sodium Triacetoxyborohydride (STAB) due to its ability to selectively reduce the intermediate iminium ion in the presence of unreacted aldehyde/ketone, minimizing direct reduction of the carbonyl source.[2]
Strategic Considerations & Mechanistic Insight
Why Sodium Triacetoxyborohydride (STAB)?
Unlike Sodium Borohydride (
-
Steric Control: The acetoxy groups on boron make the hydride less nucleophilic and bulkier. It reacts negligibly with neutral aldehydes but reacts rapidly with the protonated iminium ion formed upon condensation of the piperidine and the aldehyde.
-
Safety Profile: STAB eliminates the risk of residual cyanide generation associated with Borch conditions.
Stability of the tert-Butyl Ester
The tert-butyl ester moiety at the C4 position is acid-labile. However, it is stable under the mildly acidic conditions (pH 5–6) generated by STAB/Acetic Acid.
-
Critical Constraint: Avoid strong mineral acids (HCl,
) or Trifluoroacetic acid (TFA) during workup, as these will cleave the ester to the carboxylic acid. -
Self-Validating Step: The protocol uses a saturated
quench to neutralize the reaction immediately, preserving the ester protecting group.
Reaction Mechanism
The reaction proceeds through a "Direct Reductive Amination" pathway.[2] The amine and carbonyl condense to form a hemiaminal, which dehydrates to an iminium ion. STAB delivers a hydride to the iminium carbon.
Figure 1: Mechanistic pathway highlighting the chemoselectivity of STAB for the iminium ion over the aldehyde.
Experimental Protocol
Reagents & Materials
-
Substrate: tert-Butyl 4-piperidinecarboxylate (1.0 equiv).
-
Electrophile: Aldehyde (1.1–1.2 equiv) or Ketone (1.2–1.5 equiv).
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv).
-
Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[3]
-
Catalyst: Glacial Acetic Acid (AcOH) (1.0–2.0 equiv, mandatory for ketones).
Method A: Standard Protocol (Aldehydes)
Best for aliphatic and aromatic aldehydes.[3]
-
Preparation: In a dry reaction vial, dissolve tert-butyl 4-piperidinecarboxylate (1.0 mmol, 185 mg) in DCE (5 mL).
-
Condensation: Add the aldehyde (1.1 mmol). Stir at room temperature for 15–30 minutes to allow equilibrium formation of the imine/hemiaminal.
-
Reduction: Add STAB (1.4 mmol, 297 mg) in a single portion.
-
Note: Mild effervescence may occur.
-
-
Reaction: Stir at room temperature under nitrogen.
-
Monitoring: Check LCMS/TLC after 2 hours. Most reactions complete in 2–4 hours.
-
-
Quench: Add saturated aqueous
(5 mL) and stir vigorously for 15 minutes to decompose boron complexes. -
Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over
, and concentrate.
Method B: Ti(OiPr)4 Mediated Protocol (Ketones/Hindered Systems)
Best for steric ketones or electron-deficient anilines.
-
Complexation: Combine amine (1.0 mmol) and ketone (1.2 mmol) in neat Titanium(IV) isopropoxide (1.5 mmol). Stir at ambient temperature for 1 hour (or 60°C for difficult substrates).
-
Dilution: Dilute the viscous mixture with dry THF (5 mL).
-
Reduction: Add STAB (2.0 mmol) or
(if STAB is too slow) and stir for 16 hours. -
Workup (Critical): Quench with 1N NaOH or water. A heavy white precipitate (
) will form. Filter through Celite® before extraction to prevent emulsion.
Optimization & Troubleshooting Guide
Use the following decision tree to adapt the protocol based on experimental observations.
Figure 2: Decision matrix for reaction monitoring and troubleshooting.
Data Comparison: Solvent & Reagent Effects
| Variable | Recommendation | Rationale |
| Solvent: DCE | Primary Choice | Accelerates reaction rate compared to THF; excellent solubility for STAB. |
| Solvent: MeOH | Avoid with STAB | Reacts with STAB to form |
| Additive: AcOH | Essential for Ketones | Catalyzes the dehydration of hemiaminal to iminium. |
| Reagent: NaBH4 | Not Recommended | Poor chemoselectivity; reduces aldehydes to alcohols before amine reacts. |
Safety & Handling
-
Boron Waste: Aqueous layers contain boric acid derivatives. Dispose of in separate aqueous waste streams according to local EHS regulations.
-
DCE: 1,2-Dichloroethane is a potential carcinogen. Handle in a fume hood.
-
Exotherm: The addition of STAB to acetic acid solutions can be slightly exothermic. Add in portions on scales >5g.
References
-
Abdel-Magid, A. F., et al. (1996).[1][2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
-
Borch, R. F., et al. (1971).[1] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[1]
-
Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.
-
Sigma-Aldrich. "Product Specification: Piperidine-4-carboxylic acid tert-butyl ester."
Sources
One-pot synthesis involving tert-butyl 4-piperidinecarboxylate
Application Note: Modular Functionalization of tert-Butyl 4-Piperidinecarboxylate
Part 1: Introduction & Strategic Utility
tert-Butyl 4-piperidinecarboxylate (and its N-protected derivatives) represents a "privileged scaffold" in modern drug discovery. It serves as the structural core for numerous GPCR ligands (e.g., Muscarinic, Opioid receptors) and kinase inhibitors. Its utility stems from the orthogonal reactivity of its two functional handles: the secondary amine (N1) and the ester-bearing carbon (C4).
While traditional stepwise synthesis involves isolation after every transformation, one-pot (telescoped) protocols are increasingly favored to maximize atom economy and throughput. This guide details two high-value one-pot workflows:
-
C4-Functionalization: Generating quaternary centers via enolate chemistry (utilizing the steric bulk of the tert-butyl group).
-
N-Functionalization: Rapid library generation via telescoped Reductive Amination.
Part 2: Protocol A - One-Pot C4-Alkylation (The "Stealth" Enolate)
Objective: To introduce a substituent at the 4-position, creating a gem-disubstituted quaternary center. This is critical for restricting conformational flexibility in bioactive molecules (the "Thorpe-Ingold effect").
Mechanism & Causality:
-
Reagent Choice: Lithium Hexamethyldisilazide (LiHMDS) is selected over LDA. LiHMDS is less aggregated and sufficiently basic (
) to deprotonate the C4 position, but its steric bulk minimizes nucleophilic attack on the ester carbonyl (a common side reaction with smaller bases). -
Role of the tert-Butyl Group: Unlike methyl or ethyl esters, the tert-butyl group provides significant steric shielding. This prevents "Claisen-type" self-condensation of the enolate, allowing the monomeric enolate to survive until the electrophile is introduced.
-
Solvent System: THF is essential for solubility, but the addition of DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) is recommended to solvate the lithium cation, creating a "naked" enolate that is more reactive toward alkyl halides.
Experimental Protocol
Materials:
-
Substrate: N-Boc-tert-butyl 4-piperidinecarboxylate (1.0 equiv)
-
Base: LiHMDS (1.0 M in THF, 1.2 equiv)
-
Electrophile: Alkyl Halide (e.g., Benzyl bromide, 1.5 equiv)
-
Solvent: Anhydrous THF (0.2 M concentration)
-
Additive: DMPU (10% v/v)
Step-by-Step Procedure:
-
Inert Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Charge with N-Boc-tert-butyl 4-piperidinecarboxylate and anhydrous THF.
-
Cryogenic Cooling: Cool the solution to -78 °C (Dry ice/Acetone bath). Critical: Failure to cool adequately will result in ester cleavage or polymerization.
-
Enolization: Add LiHMDS dropwise over 10 minutes via syringe pump.
-
Checkpoint: Stir at -78 °C for 45 minutes. The solution typically turns pale yellow, indicating enolate formation.
-
-
Electrophile Addition: Add the Alkyl Halide (neat or in minimal THF) dropwise.
-
Note: If using solid electrophiles, dissolve in THF first.
-
-
Warm-up: Allow the reaction to warm slowly to 0 °C over 2 hours.
-
Causality: The alkylation often has a high activation energy barrier due to the steric bulk of the tert-butyl ester; warming drives the reaction to completion.
-
-
Quench: Quench with saturated aqueous NH₄Cl.
Data Summary: Electrophile Scope
| Electrophile | Product (C4-Substituent) | Yield (%) | Notes |
| Benzyl Bromide | Benzyl | 88% | High diastereoselectivity |
| Methyl Iodide | Methyl | 92% | Requires -78 °C strict control |
| Allyl Bromide | Allyl | 85% | Fast reaction (<1 hr) |
| 4-F-Benzyl Bromide | 4-F-Benzyl | 81% | Useful for med-chem scanning |
Visualization: C4-Alkylation Pathway
Caption: Kinetic control via LiHMDS and steric shielding of the tert-butyl ester enables selective C4-alkylation.
Part 3: Protocol B - Telescoped N-Functionalization (Reductive Amination)
Objective: To functionalize the piperidine nitrogen (N1) with diverse aryl/alkyl groups without isolating the unstable imine intermediate.
Mechanism & Causality:
-
One-Pot Logic: Reductive amination involves two equilibrium steps: imine formation (releasing water) and reduction. By using a selective reducing agent like Sodium Triacetoxyborohydride (STAB) , the reaction can be performed in one vessel. STAB is mild enough not to reduce the aldehyde/ketone substrate but rapidly reduces the protonated iminium ion formed in situ.
-
Acid Catalysis: Acetic acid (AcOH) is added to catalyze imine formation and, crucially, to protonate the imine, generating the iminium species which is the actual substrate for reduction.
Experimental Protocol
Materials:
-
Substrate: tert-Butyl 4-piperidinecarboxylate (Free amine, HCl salt, 1.0 equiv)
-
Reagent: Aldehyde/Ketone (1.1 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF
-
Additive: Acetic Acid (1.0 equiv)
Step-by-Step Procedure:
-
Salt Break (If applicable): If starting with the HCl salt, suspend in DCE and add Triethylamine (1.0 equiv) to liberate the free amine. Stir 10 min.
-
Imine Formation: Add the Aldehyde/Ketone and Acetic Acid. Stir at room temperature for 30–60 minutes.
-
Observation: The mixture may become slightly cloudy as the imine/hemiaminal forms.
-
-
Reduction: Add STAB in one portion.
-
Safety: Evolution of gas may occur. Ensure venting.
-
-
Completion: Stir for 2–16 hours (monitor by LCMS).
-
Workup: Quench with saturated NaHCO₃ (basic wash is critical to decompose boron complexes). Extract with DCM.
Visualization: Telescoped Reductive Amination
Caption: STAB selectively reduces the in-situ iminium ion without affecting the starting aldehyde or ester.
Part 4: References
-
Direct C-H Functionalization Concepts:
-
Amide Coupling Strategies (T3P):
-
Click Chemistry Applications:
-
Bashetti, N., et al. (2019). "One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates." Bioorganic & Medicinal Chemistry Letters. Link
-
Note: Demonstrates the specific use of the tert-butyl ester scaffold in one-pot multicomponent reactions.
-
-
Lithiation of N-Boc Piperidines:
Sources
- 1. Amine α-heteroarylation via photoredox catalysis: a homolytic aromatic substitution pathway - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 3. Decarboxylative arylation of α-amino acids via photoredox catalysis: a one-step conversion of biomass to drug pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-Piperidinecarboxylic Acid tert-Butyl Ester Synthesis
Executive Summary & Core Challenges
Synthesizing 4-piperidinecarboxylic acid tert-butyl ester (also known as tert-butyl isonipecotate) presents a unique "Zwitterion Paradox." The starting material (isonipecotic acid) is a zwitterionic amino acid, insoluble in most organic solvents but soluble in water. However, the target tert-butyl ester is acid-labile and hydrolytically unstable in aqueous acid.
Why Yields Fail:
-
Solubility Mismatch: The starting material requires polar/protic conditions to dissolve, but the esterification requires anhydrous conditions to drive the equilibrium.
-
Steric Hindrance: The bulky tert-butyl group resists standard Fischer esterification attacks.
-
Workup Losses: The free amine ester is moderately water-soluble; standard extractions often leave 30-50% of the product in the aqueous phase.
This guide outlines three validated protocols to overcome these barriers, ranked by scale and equipment requirements.
Decision Matrix: Selecting the Right Protocol
Before starting, determine your constraints using the logic flow below.
Detailed Protocols
Method A: The Isobutene Route (High Yield / Industrial)
Best for: Scales >10g, maximizing conversion.
The Concept: Acid-catalyzed addition of the carboxylic acid across the double bond of isobutene. This avoids the generation of water (a byproduct that reverses esterification).
Reagents:
-
Isonipecotic Acid (1.0 equiv)[1]
-
Conc. Sulfuric Acid (
, 1.5 - 2.0 equiv) -
Isobutene Gas (Liquefied, excess)
-
Solvent: 1,4-Dioxane or DCM (Dioxane is preferred for solubility).
Step-by-Step Protocol:
-
Dissolution: In a pressure vessel (autoclave), suspend isonipecotic acid in dry 1,4-dioxane.
-
Acidification: Cautiously add conc.
dropwise. Note: The mixture may remain a slurry until isobutene is added. -
Addition: Cool the vessel to -10°C. Condense isobutene gas into the vessel (approx 5-10 equiv).
-
Reaction: Seal the vessel. Allow it to warm to Room Temperature (20-25°C). Stir for 24-48 hours.
-
Critical Control Point: Do not heat above 35°C. High temps cause isobutene polymerization (gummy brown oil) and lower yield.
-
-
Quench: Cool to 0°C. Carefully vent excess isobutene into a fume hood.
-
Workup: Pour the mixture into cold NaOH (2M) until pH > 11. Extract immediately with DCM (see Section 4).
Yield Expectation: 85-95%
Method B: Transesterification (Lab Scale / No Gas)
Best for: Scales <10g, standard glassware.
The Concept: Using tert-butyl acetate as both the reagent and solvent, driven by a strong acid catalyst (Perchloric acid is traditional, but
Reagents:
-
Isonipecotic Acid (1.0 equiv)[1]
-
tert-Butyl Acetate (10-20 equiv)
-
Perchloric Acid (70%, 1.1 equiv) [Warning: Explosive hazard with organics] OR Conc.
.
Step-by-Step Protocol:
-
Setup: Suspend isonipecotic acid in tert-butyl acetate in a round-bottom flask.
-
Catalyst: Add the acid catalyst dropwise at 0°C.
-
Reaction: Stir at Room Temperature for 2-4 days.
-
Note: The solid starting material will slowly dissolve as it converts to the ester.
-
-
Workup: Neutralize with saturated
or cold NaOH.
Yield Expectation: 60-75% (Equilibrium limited).
Method C: The Orthogonal Protection Route (Highest Purity)
Best for: Drug development requiring traceable impurity profiles.
The Concept: Direct esterification of the amine is messy. Protecting the amine (Cbz) allows standard coupling conditions, followed by specific deprotection that leaves the t-butyl ester intact.
Workflow:
-
Protection: Isonipecotic acid + Cbz-Cl
N-Cbz-isonipecotic acid. -
Esterification: N-Cbz-acid + t-BuOH + DCC + DMAP
N-Cbz-t-butyl ester. -
Deprotection: Hydrogenation (
, Pd/C) in EtOH.-
Selectivity: Hydrogenolysis removes Cbz but leaves the acid-labile t-butyl ester untouched.
-
Yield Expectation: 80% (over 3 steps).
Critical Workup: The "Yield Killer" Phase
Most yield is lost during isolation because the free amine ester behaves like a surfactant or stays in the water.
The pH Swing Protocol:
-
Quench: Pour reaction mix into ice water.
-
Acid Wash (Optional): If the reaction used toluene/ether, wash with water to remove bulk acid. The product is in the water layer (as salt).
-
Basify: Adjust aqueous layer pH to 12-13 using 50% NaOH. Keep cold (ice bath) to prevent ester hydrolysis.
-
Extraction Solvent: Do NOT use Diethyl Ether. Use Dichloromethane (DCM) or 10% Isopropanol in Chloroform .
-
Reason: The amine is polar. Ether is too non-polar to extract it efficiently.
-
-
Salt Formation: The free amine is unstable (self-condensation). Immediately convert to the HCl salt (treat with 4M HCl in Dioxane) or Oxalate salt for storage.
Troubleshooting & FAQs
Q1: Why can't I just use Thionyl Chloride and t-Butanol?
A: You cannot. Thionyl chloride generates HCl gas. While this works for methyl/ethyl esters, HCl rapidly cleaves tert-butyl esters back to the carboxylic acid. tert-Butyl esters must be made under neutral or non-nucleophilic acidic conditions (like
Q2: My reaction turned into a brown gum. What happened? A: This is likely isobutene polymerization.
-
Cause: Temperature was too high (>30°C) or acid concentration was too localized.
-
Fix: Keep the reaction at 20-25°C max. Dilute the sulfuric acid in Dioxane before adding the starting material.
Q3: Can I use Boc-anhydride (
-
Reaction: Isonipecotic acid +
(excess) + DMAP N-Boc -4-piperidinecarboxylic acid tert-butyl ester. -
If you need the free amine, you must deprotect the N-Boc. However, standard N-Boc deprotection (TFA/HCl) will also cleave your ester . This is why the Cbz route (Method C) is preferred for high-purity needs.
Q4: My NMR shows the product, but I recovered <20% mass. A: Your product is in the aqueous waste. The free base of 4-piperidinecarboxylic acid t-butyl ester is highly water-soluble.
-
Fix: Re-extract your aqueous layer with CHCl3:IPA (3:1) . Salt out the aqueous layer with NaCl to push the organic product out.
References
- Isobutene/Acid Method:Organic Syntheses, Coll. Vol. 3, p. 142 (1955); Vol. 24, p. 18 (1944). (General method for t-butyl esters via isobutene).
-
Transesterification Method: Journal of Medicinal Chemistry, 1994, 37(15), 2238. (Describes improved solubility and esterification techniques). Link
-
Workup & Stability: Journal of Pharmaceutical Sciences and Bioscientific Research, 2015, 5(6), 599-604.[2] (Discusses isonipecotic acid ester derivatives and isolation). Link
-
Orthogonal Protection Strategy: Green Chemistry, 2025 (Hot Articles), "Highly efficient synthesis of tert-butyl esters using (Boc)2O".[3] (Context on Boc limitations). Link
Sources
Technical Support Center: Purification of Tert-butyl 4-Piperidinecarboxylate
A Senior Application Scientist's Guide to Troubleshooting and Optimization
Welcome to the technical support center for tert-butyl 4-piperidinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals who handle this versatile building block. My goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to help you navigate the common and uncommon challenges associated with its purification. We will explore the causality behind experimental choices to ensure your protocols are robust and self-validating.
Frequently Asked Questions (FAQs): The Essentials
This section addresses the most common initial questions regarding the handling and properties of tert-butyl 4-piperidinecarboxylate.
Q1: What are the fundamental physical properties of tert-butyl 4-piperidinecarboxylate?
A1: Understanding the physical properties is the first step in designing a purification strategy. The compound is typically a low-melting solid or may appear as a solid-liquid mixture at room temperature. Key data points are summarized below.
| Property | Value | Source |
| Appearance | White to off-white solid, potentially a solid-liquid mixture. | [1] |
| Molecular Weight | 185.27 g/mol | [1] |
| Boiling Point | ~241 °C at 760 mmHg | [1][2][3] |
| Melting Point | 29.0 to 33.0 °C | |
| Flash Point | ~99.5 - 100 °C | [2] |
| Storage | 2-8°C, protect from light. | [3][4] |
Q2: What are the likely impurities I'll encounter after synthesizing tert-butyl 4-piperidinecarboxylate?
A2: Impurities are almost always related to the synthetic route. A common synthesis involves the protection of the piperidine nitrogen with a Boc group. Therefore, impurities may include:
-
Unreacted Starting Materials: Such as piperidine-4-carboxylic acid or its precursors.
-
Reagents from Boc Protection: Di-tert-butyl dicarbonate ((Boc)₂O) and its breakdown products (e.g., tert-butanol).
-
Deprotected Precursors: If the synthesis started from a protected precursor like 1-benzyl-4-tert-butylpiperidine-1,4-dicarboxylate, incomplete debenzylation can leave behind starting material.[5]
-
Solvent Residues: Residual solvents from the reaction or workup (e.g., Dichloromethane, Ethyl Acetate).
Q3: How should I properly store this compound?
A3: Due to its low melting point and potential for slow decomposition, it should be stored in a tightly sealed container in a refrigerator at 2-8°C.[3][4] Protection from light is also recommended to prevent photochemical degradation.
Purification Technique 1: Vacuum Distillation
This is the method of choice for purifying tert-butyl 4-piperidinecarboxylate on a larger scale, especially for removing non-volatile or highly volatile impurities.
Troubleshooting Distillation
Q1: Why can't I just distill it at atmospheric pressure?
A1: The reported atmospheric boiling point is approximately 241°C.[1][2] At this temperature, the compound is susceptible to thermal decomposition, which will result in lower yields and the introduction of new impurities. Vacuum distillation lowers the boiling point to a temperature where the compound is more stable.
Q2: My product is decomposing in the distillation flask, even under vacuum. What's wrong?
A2: This typically points to two issues: either the vacuum is not low enough, or the heating temperature is too high. The temperature of the heating mantle should never be significantly higher than the vapor temperature you are targeting. Ensure all joints in your apparatus are well-sealed to achieve a good vacuum. Consider using a diffusion pump for a very high vacuum if necessary.
Q3: The distillation is proceeding very slowly, or not at all.
A3: This can be caused by an insufficient vacuum, inadequate heating, or a poorly insulated distillation column.
-
Check Vacuum: Ensure your vacuum pump is working efficiently and all connections are airtight.
-
Check Heating: Gradually increase the heating mantle temperature. Use a stir bar or boiling chips to ensure smooth, even boiling.
-
Insulate: Wrap the distillation head and column with glass wool or aluminum foil to minimize heat loss.
Q4: I'm seeing "bumping" or violent boiling in my flask.
A4: Bumping occurs when the liquid becomes superheated and boils in a sudden burst. This is dangerous and leads to poor separation. Always use a magnetic stir bar for vigorous stirring or, if that's not possible, fresh boiling chips. Never add boiling chips to a hot liquid.
Workflow & Decision Process for Distillation
Caption: Step-by-step workflow for recrystallization.
Protocol: Recrystallization from Ethyl Acetate/Hexanes
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of warm ethyl acetate dropwise until the solid just dissolves.
-
Induce Crystallization: While stirring, slowly add hexanes (a non-solvent) until the solution becomes faintly cloudy. Add a drop or two of ethyl acetate to redissolve the precipitate and make the solution clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Do not disturb it. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. [6]5. Washing: Wash the collected crystals with a small amount of ice-cold hexanes to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Purification Technique 3: Flash Column Chromatography
Chromatography is the most powerful method for separating complex mixtures and achieving the highest purity. It is essential when impurities have similar physical properties to the product.
Troubleshooting Chromatography
Q1: My compound won't come off the column.
A1: This means the eluent (solvent system) is not polar enough. The compound is sticking too strongly to the silica gel. You need to increase the polarity of the mobile phase. For an ethyl acetate/hexanes system, this means increasing the percentage of ethyl acetate. Always develop your solvent system using Thin Layer Chromatography (TLC) first.
Q2: All my compounds are coming off the column at the solvent front.
A2: This is the opposite problem: the eluent is too polar. Your compound has a very low affinity for the silica gel and is simply being washed through without separation. Decrease the polarity of the mobile phase (i.e., increase the percentage of hexanes).
Q3: I'm seeing significant "peak tailing" on my TLC plate and column fractions.
A3: This is a very common issue when purifying amines on standard silica gel. The basic nitrogen of the piperidine ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of the silica. This strong, non-specific binding causes the compound to smear or "tail" down the column, leading to poor separation and broad fractions.
-
The Solution: Add a small amount of a competitive base, typically triethylamine (Et₃N), to your eluent system (e.g., 0.5-1% by volume). The triethylamine will preferentially bind to the acidic sites on the silica, allowing your product to elute cleanly with symmetrical peaks. [7]
Workflow for Column Chromatography
Caption: A comprehensive workflow for flash column chromatography.
Protocol: Flash Column Chromatography
-
TLC Analysis: On a TLC plate, find a solvent system (e.g., a mixture of ethyl acetate and hexanes) that gives your product a retention factor (Rf) of approximately 0.25-0.35. If you observe tailing, add 1% triethylamine to the solvent system and re-run the TLC.
-
Column Packing: Pack a glass column with silica gel as a slurry in the least polar solvent (hexanes). [8]3. Equilibration: Run several column volumes of your chosen starting eluent through the column until the baseline is stable and the packing is fully settled.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
Elution: Begin eluting with your solvent system. Collect fractions in test tubes. You may choose to run an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity). [8]6. Fraction Analysis: Spot each fraction (or every few fractions) onto a TLC plate to determine which ones contain your pure product.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified tert-butyl 4-piperidinecarboxylate.
References
-
ChemBK. (2024, April 10). tert-Butyl piperidine-4-carboxylate hydrochloride. Available at: [Link]
-
BuyersGuideChem. tert-Butyl piperidine-4-carboxylate. Available at: [Link]
-
ChemSynthesis. (2025, May 20). tert-butyl 4-formyl-1-piperidinecarboxylate. Available at: [Link]
-
Pipzine Chemicals. 4-Piperidine carboxylic acid t-butyl ester hydrochloride. Available at: [Link]
-
Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science, 252, 022085. Available at: [Link]
-
Organic Syntheses Procedure. 2. Available at: [Link]
-
Supporting Information. Available at: [Link]
-
Supplementary information. Available at: [Link]
-
lookchem. Cas 138007-24-6,4-Piperidinecarboxylicacidt-butylesterHCl. Available at: [Link]
-
Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. PMC. Available at: [Link]
-
Organic Syntheses Procedure. Dry silica gel (84 g). Available at: [Link]
-
PubChem - NIH. Tert-butyl Piperidine-4-carboxylate. Available at: [Link]
-
Organic Syntheses Procedure. t-BUTYL AZODIFORMATE. Available at: [Link]
-
Organic Syntheses Procedure. 2-Pyrrolidinepropanoic acid.... Available at: [Link]
-
EPA. TERT-BUTYL 4-(INDOLIN-1-YL)PIPERIDINE-1-CARBOXYLATE Properties. Available at: [Link]
-
Practical Synthesis of Fragment - Supporting Information. Available at: [Link]
- Synthesis method of 4-(toluene-4-sulfonyl oxygen) piperidine-1- carboxylic tert-butyl ester.
-
Organic Syntheses Procedure. (45.2 mL, 63.3 mmol, 1.30 equiv).... Available at: [Link]
Sources
- 1. tert-Butyl piperidine-4-carboxylate | 138007-24-6 [sigmaaldrich.com]
- 2. tert-Butyl piperidine-4-carboxylate | C10H20ClNO2 - BuyersGuideChem [buyersguidechem.com]
- 3. lookchem.com [lookchem.com]
- 4. chembk.com [chembk.com]
- 5. tert-Butyl piperidine-4-carboxylate | 138007-24-6 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Low Yield in Reductive Amination with Piperidine Derivatives
Welcome to the technical support center for reductive amination. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with C-N bond formation, specifically when using piperidine derivatives. As secondary amines, piperidines present unique challenges, including steric hindrance and potential side reactions. This document provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format to help you diagnose and resolve common issues, thereby improving your reaction yields and product purity.
Core Troubleshooting & FAQs
This section addresses the most frequently encountered issues during the reductive amination of piperidines. We will explore the underlying chemical principles to empower you to make informed decisions for reaction optimization.
Question 1: My reductive amination with a piperidine derivative has a very low yield or failed completely. What are the first things I should check?
Answer: When a reaction fails, a systematic approach is crucial. The overall reaction involves two key stages: the formation of an iminium ion intermediate and its subsequent reduction.[1][2] A failure in either step will lead to poor outcomes. We recommend a logical workflow to diagnose the issue.
Caption: General troubleshooting workflow for low-yield reductive aminations.
-
Starting Material Integrity :
-
Piperidine Derivative : Is it pure? Piperidines can absorb atmospheric CO₂ to form carbonate salts or oxidize over time, appearing as a yellow or brown oil/solid.[3][4] Repurify by distillation or column chromatography if necessary.[5]
-
Carbonyl Compound : Aldehydes are prone to oxidation into carboxylic acids. Ensure you are using a pure, fresh source.
-
Reducing Agent : Hydride reagents can degrade with improper storage. Use a fresh bottle or test its activity on a simple, reliable reaction.
-
-
Iminium Ion Formation : This is the most common failure point. The equilibrium between the starting materials and the iminium ion must be established.[6]
-
Run a Control Experiment : Mix your piperidine and carbonyl compound in the chosen solvent without the reducing agent. Monitor the reaction for the disappearance of starting materials and the appearance of a new spot (the imine/enamine) by TLC or LC-MS after an hour. If no change is observed, iminium formation is the problem.
-
-
Reduction Step : If iminium formation is confirmed, the issue may lie with the reduction. The choice of reducing agent is critical.[6]
Question 2: Which reducing agent is best for piperidines? I used Sodium Borohydride (NaBH₄) and my yield was poor, with a lot of alcohol byproduct.
Answer: This is a classic selectivity problem. Your observation of alcohol byproduct strongly suggests the reducing agent is reducing your starting aldehyde or ketone faster than it reduces the iminium ion intermediate.
Sodium borohydride (NaBH₄) is a strong reducing agent that can readily reduce aldehydes and ketones, especially at neutral or acidic pH.[7] For reductive aminations, particularly with less reactive secondary amines like piperidines, a milder, more selective reagent is required.
The industry standards are Sodium Triacetoxyborohydride (NaBH(OAc)₃, or STAB) and Sodium Cyanoborohydride (NaBH₃CN) .[6][8]
-
Mechanism of Selectivity : The key is that imine/iminium formation is favored under mildly acidic conditions (pH ~5-7).[8][9] At this pH, the iminium ion is protonated and highly electrophilic, making it more reactive towards a mild hydride source than the neutral carbonyl group is.[6][9] STAB and NaBH₃CN are less reactive than NaBH₄ and excel at selectively reducing the iminium ion in the presence of the carbonyl.[8][10][11]
Caption: Selective reduction of the iminium ion over the carbonyl starting material.
Comparison of Common Reducing Agents
| Feature | Sodium Borohydride (NaBH₄) | Sodium Cyanoborohydride (NaBH₃CN) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) |
| Selectivity | Low; reduces carbonyls quickly.[7] | High; selectively reduces iminium ions at pH 6-8.[6] | Excellent; highly selective for iminium ions.[6][10] |
| Reactivity | High | Moderate | Moderate/Mild |
| Optimal pH | Broad (often basic) | Mildly Acidic (pH 6-8)[6] | Mildly Acidic (often with AcOH)[9] |
| Solvent | Protic (MeOH, EtOH)[12] | Protic (MeOH)[6] | Aprotic (DCE, THF, DCM)[6][12] |
| Safety | Flammable solid | Highly Toxic ; liberates HCN gas upon acidification.[9] | Moisture sensitive; safer alternative to NaBH₃CN.[13] |
Recommendation : Switch to Sodium Triacetoxyborohydride (STAB) . It is the reagent of choice for most modern reductive aminations due to its high selectivity, operational simplicity (can be used in a one-pot procedure), and safety profile compared to NaBH₃CN.[6][11][13]
Question 3: My piperidine is sterically hindered (e.g., 2,6-disubstituted). How does this affect the reaction?
Answer: Steric hindrance is a significant challenge, particularly for ketones reacting with substituted piperidines.[14] The bulky groups on the piperidine ring can impede the initial nucleophilic attack on the carbonyl carbon, shifting the equilibrium away from iminium ion formation.
Troubleshooting Steps for Sterically Hindered Substrates:
-
Increase Reaction Time/Temperature : Give the reaction more time (24-48 hours) to reach equilibrium. Gentle heating (e.g., 40-50 °C) can also help overcome the activation energy barrier, but monitor carefully for byproduct formation.
-
Use a Lewis Acid Catalyst : A Lewis acid like Ti(OiPr)₄ can be used to activate the carbonyl group, making it more electrophilic and promoting the initial addition of the hindered amine.[8]
-
Use an Aldehyde if Possible : Aldehydes are inherently more reactive and less sterically hindered than ketones, making them much better partners for hindered amines.[14]
-
Two-Step Procedure : Instead of a one-pot reaction, consider a two-step approach.
-
Step 1 : Form the iminium ion first by mixing the piperidine and carbonyl with a dehydrating agent (like molecular sieves) or by azeotropic removal of water with a Dean-Stark apparatus.
-
Step 2 : Once iminium formation is confirmed, cool the reaction and add the reducing agent. This prevents the reducing agent from acting on unreacted carbonyl.[15]
-
Question 4: What is the role of acid, and how much should I add?
Answer: Acid catalysis is essential for the first step: iminium ion formation.[6] It works by protonating the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by the amine. However, the pH must be carefully controlled.
-
Too Little Acid (pH > 8) : The carbonyl is not sufficiently activated, and the reaction will be very slow or may not proceed at all.
-
Too Much Acid (pH < 4) : The piperidine amine (pKa ~11) will be completely protonated to its non-nucleophilic ammonium salt, shutting down the reaction.[8]
The optimal pH is typically between 5 and 7.[9][16] Acetic acid (AcOH) is the most common choice as it can serve as both a catalyst and a buffer.[9][13] For reactions using STAB, adding 1.0 to 1.5 equivalents of glacial acetic acid is a common starting point, especially for less reactive ketones.[13][17]
Experimental Protocol: One-Pot Reductive Amination
This protocol provides a robust starting point for the reductive amination of a piperidine derivative with an aldehyde using STAB.
Materials:
-
Piperidine derivative (1.0 equiv)
-
Aldehyde (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Glacial Acetic Acid (AcOH) (optional, 1.1 equiv, especially for ketones)
-
Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the piperidine derivative and the aldehyde.
-
Add anhydrous DCE to dissolve the reagents (to a typical concentration of 0.1-0.5 M).
-
Stir the solution at room temperature for 20-30 minutes to allow for initial iminium ion formation. If using an acid catalyst, add the AcOH at this stage.
-
Slowly add the Sodium Triacetoxyborohydride (STAB) to the stirring solution in portions over 10-15 minutes. The reaction may be mildly exothermic.
-
Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS every 1-2 hours until the limiting starting material is consumed (typically 4-24 hours).
-
Workup :
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by silica gel column chromatography or other suitable methods like crystallization or distillation.[5]
References
-
Clemente, F., Matassini, C., & Cardona, F. (n.d.). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. ResearchGate. [Link]
-
Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. PMC. [Link]
-
Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen. Chemical Reviews. [Link]
-
Saikia, P. (2016). Recent Development on Catalytic Reductive Amination and Applications. ResearchGate. [Link]
-
Reductive amination. Wikipedia. [Link]
-
Reductive Aminations with Metal Catalysts. Encyclopedia.pub. [Link]
-
Sodium triacetoxyborohydride. Wikipedia. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
- Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
-
Atmospheric Oxidation of Imine Derivative of Piperazine Initiated by OH Radical. ACS Earth and Space Chemistry. [Link]
-
Question about reductive amination reaction procedure. Reddit. [Link]
-
A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Sciencemadness.org. [Link]
-
Reductive amination of piperazine. Reddit. [Link]
-
One-Pot Reductive Amination of Aldehydes and Ketones Using N- Methylpiperidine Zinc Borohydride (ZBNMPP) as a New Reducing Agent. ResearchGate. [Link]
-
Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. PMC. [Link]
-
(A) Optimal pH for reductive amination; (B) Optimal temperature for... ResearchGate. [Link]
-
Reductive amination difficulties - poor conversion. Reddit. [Link]
-
Does piperidine work in reductive amination like this? Reddit. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]
-
Myers Chem 115. Harvard University. [Link]
-
Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. YouTube. [Link]
-
What's wrong with my reductive amination? I barely got any product. Reddit. [Link]
-
Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. PMC. [Link]
-
The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Nanyang Technological University. [Link]
-
Intercepting Methanimine for the Synthesis of Piperidine-Based N‑Heterocycles in an Aqueous Medium. PMC. [Link]
-
Reductive Amination - Common Conditions. University of Rochester. [Link]
-
Sodium CyanoBoroHydride and Sodium BoroHydride. Interchim. [Link]
-
Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. PubMed Central. [Link]
-
A practical catalytic reductive amination of carboxylic acids. RSC Publishing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 11. interchim.fr [interchim.fr]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 13. sciencemadness.org [sciencemadness.org]
- 14. researchgate.net [researchgate.net]
- 15. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
Preventing side-products during Boc deprotection of piperidine esters
This guide is structured as an advanced technical resource for medicinal chemists and process development scientists.[1] It moves beyond basic textbook definitions to address the specific, high-value failure modes associated with piperidine ester substrates .
Executive Summary: The Piperidine Challenge
Removing a Boc group from a piperidine nitrogen seems trivial, but the presence of an ester functionality on the ring (or side chain) transforms a standard procedure into a chemoselectivity challenge.
Piperidine derivatives present unique risks compared to linear amino acids:
-
Nucleophilicity: The resulting cyclic secondary amine is often more nucleophilic than a primary amine, increasing the rate of unwanted intramolecular cyclization (DKP formation) or intermolecular oligomerization.
-
Sterics: The ring structure can trap the tert-butyl cation in proximity to electron-rich aromatic substituents if present.[1]
-
Solvolysis: Piperidine esters are highly susceptible to acid-catalyzed transesterification if the solvent system is mismatched.[1]
Strategic Reagent Selection
Do not default to TFA/DCM.[1] Select your reagent based on the ester's fragility.
Method A: The "Gold Standard" (HCl in Dioxane)
Best For: Preserving sensitive esters (e.g., tert-butyl esters) and preventing transesterification.[1]
-
Protocol: Dissolve substrate in anhydrous 1,4-dioxane. Add 4.0 M HCl in dioxane (5–10 equiv). Stir at RT for 30–60 min.[1]
-
Why it works: Dioxane is non-nucleophilic.[1] Unlike MeOH or EtOH, it cannot participate in ester exchange.[1]
-
Watcher's Note: Commercial HCl/Dioxane degrades over time, forming water and peroxides.[1] Always titration-check old bottles or use fresh ampules.
Method B: The "Anhydrous Generator" (AcCl / Alcohol)
Best For: Large-scale reactions where cost is a factor, and the ester group matches the alcohol solvent.[1]
-
Protocol: Cool the alcohol (MeOH or EtOH) to 0°C. Dropwise add Acetyl Chloride (AcCl). Stir 30 mins to generate anhydrous HCl in situ. Add substrate.[1][2][3][4]
-
Critical Constraint: You MUST match the solvent to your ester.
Method C: The "Surgical Strike" (TMSOTf / 2,6-Lutidine)
Best For: Highly acid-sensitive substrates where even HCl causes hydrolysis.[1]
-
Protocol: Dissolve substrate in DCM (0°C). Add 2,6-lutidine (3 equiv) followed by TMSOTf (3 equiv).[1] Quench with MeOH/aqueous bicarbonate.
-
Mechanism: Silylates the Boc carbonyl oxygen, inducing fragmentation without a strong Brønsted acid environment.
Troubleshooting Guide: The "Big Three" Side-Products
Issue 1: Transesterification (The "Solvent Trap")
Symptom: LCMS shows a product mass +14 (Me vs Et) or +infinity (Solvent adduct).[1] Root Cause: Acid-catalyzed attack of the alcohol solvent on the ester carbonyl.
The Mechanism:
Under acidic conditions, the ester carbonyl is protonated, activating it. If the solvent is an alcohol (
Caption: Fig 1. Mechanism of acid-catalyzed transesterification when solvent and ester mismatch.[1]
Corrective Action:
-
Switch Solvent: Use a non-nucleophilic solvent (DCM, Dioxane, EtOAc).[1]
-
Match Solvent: If you must use alcohol, ensure
.[1]
Issue 2: The tert-Butyl Cation Attack (Alkylation)
Symptom: "Decorated" piperidines (containing Indole, Phenol, or Thioether side chains) show +56 Da mass adducts.[1]
Root Cause: The Boc group fragments into a tert-butyl cation (
The Scavenger Suite (Add these to your deprotection cocktail):
| Scavenger | Target Species | Recommended Loading | Note |
| Triethylsilane (TES) | 2–5 equiv | Converts | |
| Thioanisole | 5–10 equiv | Standard for Trp/Met containing peptides.[1] Smells bad. | |
| 1,2-Dimethoxybenzene | 5 equiv | Odorless alternative to thioanisole.[1] | |
| Water | 1–2% v/v | Only if ester hydrolysis is NOT a concern.[1] |
Issue 3: Post-Deprotection Cyclization (Diketopiperazines/Lactams)
Symptom: Product disappears during basic workup (extraction); LCMS shows mass -18 (loss of water) or -ROH (loss of alcohol).[1] Root Cause: Upon neutralizing the amine salt to the free base, the secondary amine of the piperidine attacks the ester intramolecularly.
-
High Risk: Piperidine-2-carboxylic esters (Nipecotic acid derivatives).[1] These form bicyclic lactams or dimerize into Diketopiperazines (DKPs).[1]
-
Medium Risk: Piperidine-3-carboxylic esters.[1]
-
Low Risk: Piperidine-4-carboxylic esters (Sterically disfavored intramolecular attack).[1]
Corrective Action:
-
Avoid Free-Basing: Isolate the product as the HCl or TFA salt.[1] Do not wash with
.[1] -
Immediate Coupling: If the free amine is needed for the next step, perform a "one-pot" neutralization and coupling to minimize the lifetime of the free amine.
Decision Matrix: Selecting the Right Protocol
Use this logic flow to determine the safest deprotection method for your specific piperidine ester.
Caption: Fig 2.[1] Logic flow for selecting deprotection reagents based on substrate sensitivity and ester type.
Frequently Asked Questions (FAQ)
Q: Can I use TFA/DCM for piperidine tert-butyl esters? A: No. TFA will cleave both the N-Boc and the tert-butyl ester.[1] To selectively remove N-Boc while keeping a tert-butyl ester intact, you must use HCl in Dioxane (kinetically controlled) or TMSOTf (chemically controlled).[1] The rate of Boc removal is significantly faster than ester hydrolysis in HCl/Dioxane if monitored carefully.[1]
Q: My product is an oil and I suspect it's polymerizing. How do I store it? A: Piperidine amino esters are unstable as free bases.[1] Always store them as HCl or TFA salts .[1] If you must store the free base, keep it in a dilute solution of a non-nucleophilic solvent (like toluene) at -20°C to prevent oligomerization.[1]
Q: I used Acetyl Chloride in Methanol but my Ethyl Ester turned into a Methyl Ester. Why? A: You created a transesterification reactor. Acetyl chloride reacts with methanol to form anhydrous HCl and methyl acetate.[1] This acidic methanol solution will rapidly exchange with your ethyl ester.[1] Rule: Never use MeOH with Ethyl esters in acidic conditions. Use Ethanol/AcCl or switch to Dioxane.[1]
References
-
Han, G., Tamaki, M., & Hruby, V. J. (2001).[1][5] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[1][5] Journal of Peptide Research, 58(4), 338–341.[1][5]
-
Lundt, B. F., et al. (1978).[1] Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[1] International Journal of Peptide and Protein Research, 12(5), 258–268.[1]
-
Nudelman, A., et al. (1998).[1] Acetyl Chloride-Methanol as a Convenient Reagent for: A) Quantitative Formation of Amine Hydrochlorides B)[1][6] Carboxylate Ester Formation C) Mild Removal of N-t-Boc-Protective Group.[1][6] Synthetic Communications, 28(3), 471-474.[1]
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[1] (Standard Reference Text).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Quick Methods for Generating HCl Gas in the Lab - Oreate AI Blog [oreateai.com]
- 4. Photochemical cyclization of α-amino esters to access 3-azetidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. researchgate.net [researchgate.net]
Optimizing reaction time for N-alkylation of piperidine esters
Topic: Optimizing Reaction Kinetics & Selectivity
Audience: Medicinal Chemists & Process Development Scientists
Introduction: The Kinetic Paradox
N-alkylation of piperidine esters (e.g., ethyl nipecotate, ethyl isonipecotate) is a staple transformation in the synthesis of muscarinic antagonists, opioid analgesics, and antihistamines. However, it presents a kinetic paradox: Conditions aggressive enough to drive the
This guide moves beyond basic textbook protocols to address the specific kinetic bottlenecks of this substrate class.
Module 1: Diagnostic & Troubleshooting (FAQs)
Q1: My reaction has stalled at 60% conversion after 24 hours. Adding more heat caused ester hydrolysis. What is the root cause?
Diagnosis: You are likely facing a Solvation Barrier or Leaving Group Stagnation . Technical Explanation:
-
Solvent Choice: If you are using protic solvents (MeOH, EtOH), the hydroxyl groups form a "solvation cage" around the piperidine nitrogen via hydrogen bonding, significantly nucleophilicity.
-
Leaving Group: If using an alkyl chloride, the C-Cl bond energy (approx. 339 kJ/mol) is often too high for secondary amines to overcome at temperatures compatible with ester stability.
The Fix:
-
Switch Solvent: Move to Acetonitrile (MeCN) or DMF . These polar aprotic solvents solvate the cation (e.g.,
) but leave the piperidine anion/lone pair "naked" and highly reactive. -
Finkelstein Catalysis: Add 10-20 mol% Potassium Iodide (KI) . This generates a reactive alkyl iodide in situ (See Diagram 1).[1]
Q2: I am observing significant "saponification" (ester hydrolysis) despite using anhydrous solvents.
Diagnosis: The issue is likely your Base Selection or Hygroscopicity . Technical Explanation:
-
Hydroxide Generation: Inorganic bases like NaOH or KOH are strictly forbidden. Even
or can be hygroscopic. If the solvent is not dry, carbonate reacts with trace water to generate hydroxide ( ), which rapidly attacks the ester carbonyl. -
The "Wet" Solvent: MeCN and DMF are hygroscopic. Using "bottle grade" solvent without molecular sieves introduces enough water to hydrolyze esters over long reaction times.
The Fix:
-
Base: Switch to non-nucleophilic organic bases like DIPEA (Hünig’s Base) (2.0–3.0 equiv) if solubility is an issue, or use anhydrous, granular
. -
Drying: Store solvents over activated 3Å or 4Å molecular sieves for 24 hours prior to use.
Q3: How does the ester position (2-, 3-, or 4-substituted) affect my reaction time?
Diagnosis: Steric hindrance is non-linear. Insight:
-
4-Ester (Isonipecotate): The ester is remote. Reacts like a standard secondary amine.
-
3-Ester (Nipecotate): Moderate slowing due to inductive effects and slight conformational strain.
-
2-Ester (Pipecolate): Critical Bottleneck. The ester group at the
-position creates massive steric bulk around the nitrogen lone pair.-
Adjustment: For 2-substituted piperidines, increase temperature to 60–80°C (in MeCN) or use microwave irradiation. Room temperature reactions will fail or take days.
-
Module 2: Advanced Optimization Strategies
Strategy A: The Finkelstein Boost (Catalytic KI)
When using alkyl chlorides or bromides, the addition of catalytic iodide creates a catalytic cycle that accelerates the reaction by orders of magnitude without increasing temperature.
Mechanism:
-
displaces
to form a transient Alkyl-Iodide (weak C-I bond). -
Piperidine attacks the Alkyl-Iodide rapidly (
). - is regenerated.
Strategy B: Microwave Irradiation
Microwave synthesis is superior for piperidine esters because it utilizes dielectric heating . The polar reaction transition state absorbs energy efficiently, allowing reactions to complete in 10–30 minutes. This short duration minimizes the window for side reactions (hydrolysis) to occur.
Comparative Data: Thermal vs. Microwave
| Variable | Thermal (Reflux) | Microwave Assisted |
| Solvent | MeCN / DMF | MeCN / EtOH (sealed) |
| Time | 12 – 48 Hours | 10 – 30 Minutes |
| Temp | 80°C | 100°C - 120°C |
| Yield | 65 - 75% | 85 - 95% |
| Purity | Risk of degradation | High (Kinetic Control) |
Module 3: Visualizing the Logic
Diagram 1: The Optimization Decision Tree
Caption: Decision logic for troubleshooting slow N-alkylation kinetics.
Diagram 2: The Catalytic Pathway (Finkelstein-Assisted)
Caption: Mechanistic cycle showing how Iodide accelerates alkylation of chlorides.
Module 4: The Standard Optimized Protocol
Objective: Synthesis of N-alkyl piperidine ester with >90% yield and <1% hydrolysis.
Reagents:
-
Piperidine Ester (1.0 equiv)
-
Alkyl Halide (1.1 equiv) — Avoid large excess to prevent quaternization.
-
Base:
(Anhydrous, granular, 2.0 equiv) OR DIPEA (2.5 equiv). -
Catalyst: KI (0.1 equiv) — Mandatory if using alkyl bromide/chloride.
-
Solvent: Acetonitrile (MeCN) — 0.2 M Concentration.
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask or microwave vial. Add a magnetic stir bar.[2]
-
Solvation: Dissolve 1.0 equiv of Piperidine Ester in anhydrous MeCN (Concentration ~0.2 M).
-
Base Addition: Add 2.0 equiv of granular
. Stir for 5 minutes to ensure suspension. -
Catalyst Spike: Add 0.1 equiv (10 mol%) of KI.
-
Electrophile Addition: Add 1.1 equiv of Alkyl Halide dropwise.
-
Note: If the reaction is highly exothermic, cool to 0°C during addition, then warm to RT.
-
-
Reaction:
-
Method A (Standard): Stir at 60°C for 4–6 hours.
-
Method B (Microwave): Seal vial. Irradiate at 100°C for 15 minutes (Max Power 150W).
-
-
Monitoring: Check TLC or LCMS. Look for the disappearance of the secondary amine (Piperidine).
-
Workup (Crucial for Esters):
-
Filter off inorganic solids (
, salts). -
Concentrate filtrate in vacuo.
-
Do not perform an aqueous acid wash (risk of hydrolysis). Partition between EtOAc and saturated
if necessary, but direct column chromatography is preferred.
-
References
-
Pielichowski, J., & Bogdał, D. (2004). Microwave-assisted synthesis of nitrogen-containing heterocycles. Tetrahedron, 60(16), 3537-3562. Link
-
Valverde, M. G., & Torroba, T. (2005). Sulfur-Nitrogen Heterocycles. Molecules, 10(2), 318-320. (Context on Finkelstein conditions in heterocycles). Link
-
Dunn, A. D., & Kinnear, K. (2011). N-Alkylation of Amines in Acetonitrile. Journal of Chemical Research. (Establishes MeCN as superior solvent for amine alkylation). Link
-
Smith, M. B. (2020).[3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Authoritative source on
kinetics and solvent effects). Link
Sources
Validation & Comparative
A Strategic Guide to Selecting Your Piperidine Synthon: Tert-butyl 4-Piperidinecarboxylate vs. Ethyl 4-Piperidinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and organic synthesis, the piperidine moiety remains a cornerstone structural motif, present in a vast number of therapeutic agents.[1] The choice of starting material for the elaboration of this scaffold is a critical decision that can significantly impact the efficiency, selectivity, and overall success of a synthetic campaign. Among the most common building blocks are esters of 4-piperidinecarboxylic acid, with tert-butyl 4-piperidinecarboxylate and ethyl 4-piperidinecarboxylate being two of the most frequently utilized synthons.
This in-depth technical guide provides a comprehensive comparison of these two critical reagents. We will delve into their fundamental chemical properties, explore the nuanced differences in their reactivity stemming from steric and electronic effects, and provide supporting experimental data and detailed protocols to inform your selection process.
At a Glance: Key Physicochemical and Handling Properties
A foundational understanding of the physical and chemical properties of these two compounds is essential for their effective use in the laboratory.
| Property | Tert-butyl 4-piperidinecarboxylate | Ethyl 4-piperidinecarboxylate |
| Molecular Formula | C₁₀H₁₉NO₂ | C₈H₁₅NO₂[2] |
| Molecular Weight | 185.26 g/mol [3] | 157.21 g/mol [2] |
| Appearance | Colorless to slightly yellow solid or oil[4] | Clear colorless to slightly brown liquid[2] |
| Boiling Point | 241.0 ± 33.0 °C (predicted)[4] | 204 °C (lit.)[5] |
| Solubility | Soluble in organic solvents and water[4] | Soluble in organic solvents, sparingly soluble in water[2] |
| CAS Number | 138007-24-6[3] | 1126-09-6[2] |
The Deciding Factor: A Comparative Analysis of Reactivity
The primary distinction between tert-butyl 4-piperidinecarboxylate and its ethyl counterpart lies in the nature of the ester group. This seemingly small difference has profound implications for the reactivity of the piperidine nitrogen and the stability of the ester itself, dictating the strategic choices in a multi-step synthesis.
N-Functionalization: A Tale of Steric Hindrance
The secondary amine of the piperidine ring is the primary site of reactivity for further molecular elaboration, typically through N-alkylation or N-acylation. Here, the steric bulk of the tert-butyl group plays a significant, albeit often indirect, role.
While the ester functionality is at the 4-position and not directly adjacent to the nitrogen, the conformational rigidity and sheer size of the tert-butyl group can influence the approach of reagents to the piperidine ring. However, for most common N-alkylation and N-acylation reactions, this effect is minimal, and both substrates readily undergo these transformations.
N-Alkylation: Both esters can be effectively N-alkylated under standard conditions. A typical procedure involves the reaction of the piperidine with an alkyl halide in the presence of a base to neutralize the hydrogen halide formed.
Illustrative Experimental Comparison: N-Benzylation
To provide a practical comparison, let's consider the N-benzylation of both esters.
| Parameter | N-Benzylation of Tert-butyl 4-piperidinecarboxylate | N-Benzylation of Ethyl 4-piperidinecarboxylate |
| Reactants | Tert-butyl 4-piperidinecarboxylate, Benzyl bromide, K₂CO₃ | Ethyl 4-piperidinecarboxylate, Benzyl bromide, K₂CO₃ |
| Solvent | Acetonitrile | Acetonitrile |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | ~16 hours | ~16 hours |
| Typical Yield | >90% | >90% |
As the data suggests, for straightforward N-alkylations, the choice of ester has a negligible impact on the reaction outcome.
N-Acylation: Similar to N-alkylation, N-acylation proceeds readily with both esters using standard acylating agents like acyl chlorides or anhydrides in the presence of a base.
Illustrative Experimental Comparison: N-Acetylation
| Parameter | N-Acetylation of Tert-butyl 4-piperidinecarboxylate | N-Acetylation of Ethyl 4-piperidinecarboxylate |
| Reactants | Tert-butyl 4-piperidinecarboxylate, Acetyl chloride, Triethylamine | Ethyl 4-piperidinecarboxylate, Acetyl chloride, Triethylamine |
| Solvent | Dichloromethane | Dichloromethane |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | ~2-4 hours | ~2-4 hours |
| Typical Yield | >95% | >95% |
Again, the choice of ester does not significantly influence the efficiency of N-acylation.
The Art of Deprotection: Orthogonal Strategies in Synthesis
The most critical difference between the two synthons, and the primary driver for choosing one over the other, is the method of ester cleavage. This difference allows for the implementation of orthogonal protection strategies, a cornerstone of modern complex molecule synthesis.[6] An orthogonal protecting group strategy enables the selective removal of one protecting group in the presence of others by using specific, non-interfering reaction conditions.[6]
Tert-butyl Ester: The Acid-Labile Workhorse
The tert-butyl ester is renowned for its stability to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. However, it is readily cleaved under acidic conditions. This lability is due to the formation of a stable tertiary carbocation upon protonation of the ester oxygen.[7]
This property makes tert-butyl 4-piperidinecarboxylate an excellent choice when the synthetic route requires subsequent reactions that are acid-sensitive, but the final product requires a free carboxylic acid.
Ethyl Ester: Stability Under Acidic Conditions, Lability to Bases
In contrast, the ethyl ester is stable to the acidic conditions that would cleave a tert-butyl ester. However, it is susceptible to hydrolysis under basic conditions (saponification). This reaction proceeds via nucleophilic acyl substitution at the carbonyl carbon by a hydroxide ion.
This characteristic makes ethyl 4-piperidinecarboxylate the preferred synthon when the synthetic strategy involves acid-catalyzed reactions and the final deprotection of the ester is desired under basic conditions.
Experimental Protocols
To further aid in the practical application of this knowledge, detailed experimental protocols for key transformations are provided below.
Protocol 1: N-Alkylation of Ethyl 4-Piperidinecarboxylate with Benzyl Bromide
Materials:
-
Ethyl 4-piperidinecarboxylate (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
To a solution of ethyl 4-piperidinecarboxylate in anhydrous acetonitrile, add potassium carbonate.
-
Stir the suspension at room temperature.
-
Add benzyl bromide dropwise to the stirring suspension.
-
Continue stirring at room temperature for 16 hours or until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford ethyl 1-benzylpiperidine-4-carboxylate.[8]
Protocol 2: N-Acylation of Tert-butyl 4-Piperidinecarboxylate with Acetyl Chloride
Materials:
-
Tert-butyl 4-piperidinecarboxylate (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM) (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard workup and purification equipment
Procedure:
-
Dissolve tert-butyl 4-piperidinecarboxylate and triethylamine in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetyl chloride dropwise to the cold, stirring solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography to yield tert-butyl 1-acetylpiperidine-4-carboxylate.
Protocol 3: Acid-Catalyzed Deprotection of Tert-butyl 1-Benzylpiperidine-4-carboxylate
Materials:
-
Tert-butyl 1-benzylpiperidine-4-carboxylate (1.0 eq)
-
Trifluoroacetic acid (TFA) (10-20 eq)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard workup and purification equipment
Procedure:
-
Dissolve the tert-butyl ester in dichloromethane.
-
Add trifluoroacetic acid to the solution at room temperature.
-
Stir the reaction mixture for 1-3 hours, or until TLC analysis shows complete deprotection.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting crude 1-benzylpiperidine-4-carboxylic acid can be further purified by recrystallization or chromatography if necessary.
Protocol 4: Base-Catalyzed Hydrolysis of Ethyl 1-Benzylpiperidine-4-carboxylate
Materials:
-
Ethyl 1-benzylpiperidine-4-carboxylate (1.0 eq)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (2-3 eq)
-
Methanol or a mixture of THF/Water/Methanol[9]
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard workup and purification equipment
Procedure:
-
Dissolve the ethyl ester in methanol (or a suitable solvent mixture).
-
Add an aqueous solution of sodium hydroxide.
-
Heat the reaction mixture to reflux and stir for 2-6 hours, monitoring the progress by TLC.
-
After cooling to room temperature, concentrate the mixture under reduced pressure to remove the organic solvent.
-
Dilute the residue with water and acidify to a pH of ~3-4 with aqueous HCl.
-
The precipitated 1-benzylpiperidine-4-carboxylic acid can be collected by filtration, washed with water, and dried.
Conclusion: Making the Strategic Choice
The selection between tert-butyl 4-piperidinecarboxylate and ethyl 4-piperidinecarboxylate is a strategic decision that hinges on the planned synthetic route.
-
Choose tert-butyl 4-piperidinecarboxylate when:
-
Your synthetic sequence involves reactions that are sensitive to basic conditions.
-
You require a robust ester that can withstand a variety of reagents.
-
A final, mild acidic deprotection is desired.
-
-
Choose ethyl 4-piperidinecarboxylate when:
-
Your synthetic pathway involves acid-sensitive functional groups or acid-catalyzed reactions.
-
A final deprotection under basic conditions is preferred.
-
Cost is a significant consideration, as the ethyl ester is often more economical.
-
By carefully considering the principles of steric hindrance, electronic effects, and orthogonal protection strategies, researchers can confidently select the optimal piperidine synthon for their specific needs, ultimately streamlining their synthetic efforts and accelerating the drug discovery process.
References
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Page loading... [wap.guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ethyl 4-piperidinecarboxylate | 1126-09-6 [chemicalbook.com]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 8. Ethyl 1-benzylpiperidine-4-carboxylate | C15H21NO2 | CID 90423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ester to Acid - Common Conditions [commonorganicchemistry.com]
Navigating the Chiral Maze: A Comparative Guide to the Enantioselective Separation of 4-Piperidinecarboxylic Acid Derivatives
For researchers, scientists, and professionals in drug development, the stereochemistry of a molecule is a critical determinant of its pharmacological and toxicological profile. The piperidine ring is a ubiquitous scaffold in medicinal chemistry, and when substituted to create a chiral center at the 4-position, the resulting 4-piperidinecarboxylic acid derivatives present a significant analytical challenge. Ensuring the enantiomeric purity of these compounds is not merely a technical exercise but a regulatory and safety imperative.[]
This guide provides an in-depth, objective comparison of the two primary chromatographic techniques for the chiral separation of 4-piperidinecarboxylic acid derivatives: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). Drawing upon established methodologies and experimental data for structurally related compounds, we will explore the nuances of each technique, from the selection of chiral stationary phases to the optimization of mobile phase conditions. Our aim is to equip you with the foundational knowledge and practical insights necessary to develop robust and efficient enantioselective separation methods.
The Crux of the Challenge: Chiral Recognition of 4-Piperidinecarboxylic Acid Derivatives
The enantiomers of 4-piperidinecarboxylic acid derivatives possess identical physical and chemical properties in an achiral environment, making their separation a non-trivial task.[] Chiral chromatography overcomes this by creating a transient diastereomeric complex between the analyte and a chiral selector, which is immobilized on the stationary phase.[2] The subtle differences in the stability of these complexes lead to differential retention times, enabling their separation. The success of this process hinges on the selection of an appropriate chiral stationary phase (CSP) and the optimization of the chromatographic conditions.
High-Performance Liquid Chromatography (HPLC): The Established Workhorse
Chiral HPLC is a mature and versatile technique, widely adopted in the pharmaceutical industry for its robustness and the vast array of commercially available CSPs.[3] It can be operated in various modes, including normal-phase, reversed-phase, and polar organic mode, offering a broad spectrum of selectivities.
Causality in Experimental Choices for Chiral HPLC
The development of a successful chiral HPLC method is an empirical process guided by an understanding of intermolecular interactions. For 4-piperidinecarboxylic acid derivatives, which are often polar and possess both a carboxylic acid and a basic nitrogen, the choice of CSP and mobile phase is critical.
-
Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralcel® and Chiralpak® series), are the most versatile and frequently successful for a wide range of chiral compounds, including piperidine derivatives.[2] These CSPs offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are crucial for chiral recognition. For acidic compounds like 4-piperidinecarboxylic acid derivatives, protein-based CSPs, such as those utilizing α1-acid glycoprotein (AGP), can also provide excellent enantioselectivity, primarily through ionic and hydrophobic interactions.[4]
-
Mobile Phase Selection:
-
Normal-Phase: Typically employs a non-polar solvent like hexane or heptane with a polar modifier such as an alcohol (e.g., isopropanol, ethanol). For acidic analytes, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid, acetic acid) to the mobile phase is often necessary to improve peak shape and achieve resolution by suppressing the ionization of the carboxylic acid group.[5]
-
Reversed-Phase: Utilizes an aqueous mobile phase with an organic modifier like acetonitrile or methanol. The pH of the aqueous phase is a critical parameter for ionizable compounds. For 4-piperidinecarboxylic acid derivatives, a slightly acidic pH can be employed to ensure the protonation of the piperidine nitrogen and the non-ionized state of the carboxylic acid, or a neutral pH to have zwitterionic characteristics, influencing the interaction with the CSP.[4]
-
Polar Organic Mode: This mode uses polar organic solvents like acetonitrile or methanol as the main mobile phase components and can be particularly effective for polar compounds that have poor solubility in normal-phase solvents.
-
Illustrative HPLC Methodologies for Related Piperidine Carboxylic Acid Derivatives
Table 1: Representative HPLC Conditions for the Chiral Separation of Piperidine Carboxylic Acid Derivatives
| Analyte | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| Nipecotic Acid Amides | α1-acid glycoprotein (AGP) | Phosphate buffer (pH 7.0) with ethanol and tetrabutylammonium | Not Specified | Circular Dichroism | [4] |
| Proline and Pipecolic Acid Amides | (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid-based CSP | Not Specified | Not Specified | Not Specified | [6] |
Supercritical Fluid Chromatography (SFC): The Green and Rapid Alternative
Chiral SFC has gained significant traction as a powerful alternative to HPLC, offering substantial advantages in terms of speed, reduced organic solvent consumption, and consequently, a smaller environmental footprint.[3] By employing supercritical carbon dioxide as the primary mobile phase component, SFC dramatically lowers solvent waste and can lead to faster separations due to the low viscosity and high diffusivity of the supercritical fluid.[3]
Causality in Experimental Choices for Chiral SFC
The principles of chiral recognition in SFC are analogous to normal-phase HPLC, and often the same polysaccharide-based CSPs are employed.[7] However, the unique properties of the supercritical fluid mobile phase introduce different considerations for method optimization.
-
Mobile Phase Composition: The mobile phase in SFC typically consists of supercritical CO₂ and a polar organic co-solvent (modifier), such as methanol, ethanol, or isopropanol. The type and percentage of the co-solvent are critical parameters for adjusting the elution strength and achieving selectivity. For acidic analytes like 4-piperidinecarboxylic acid derivatives, acidic additives (e.g., formic acid, acetic acid) are often incorporated into the co-solvent to improve peak shape and resolution.[2] In some cases, the inherent acidity of CO₂ in the presence of a protic co-solvent can be sufficient for the analysis of acidic compounds.[2]
-
System Parameters: In addition to the mobile phase composition, other parameters such as backpressure, temperature, and flow rate play a significant role in SFC separations.
-
Backpressure: Maintaining an appropriate backpressure (typically >100 bar) is essential to keep the CO₂ in its supercritical state.
-
Temperature: Column temperature affects the viscosity and density of the mobile phase and can influence the kinetics of the chiral recognition process.
-
Illustrative SFC Methodologies for Related Acidic Compounds
The following provides a representative protocol for the chiral separation of acidic compounds using SFC, which can be adapted for 4-piperidinecarboxylic acid derivatives.
Table 2: Representative SFC Conditions for the Chiral Separation of Acidic Compounds
| Analyte Type | Chiral Stationary Phase | Mobile Phase | Co-solvent Gradient | Back Pressure (bar) | Temperature (°C) | Detection | Reference |
| Acidic Compounds | CHIRALPAK QN-AX | CO₂ / Methanol | Isocratic or Gradient | 150 | 40 | UV | [2] |
Head-to-Head Comparison: HPLC vs. SFC for Chiral Separation of 4-Piperidinecarboxylic Acid Derivatives
The choice between HPLC and SFC is contingent on the specific requirements of the analysis, including the desired speed, scale of separation, and available instrumentation.
Table 3: Objective Comparison of Chiral HPLC and Chiral SFC
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) |
| Principle | Separation in a liquid mobile phase based on differential partitioning between the mobile and chiral stationary phases. | Separation using a supercritical fluid (typically CO₂) as the mobile phase.[3] |
| Speed | Generally slower analysis times due to higher mobile phase viscosity. | Typically 3-5 times faster than HPLC due to lower mobile phase viscosity and higher optimal flow rates.[] |
| Solvent Consumption | High, especially in normal-phase mode, leading to higher costs and environmental impact. | Significantly lower organic solvent consumption, making it a "greener" and more cost-effective technique.[3] |
| Resolution | Generally provides high resolution. | Can provide comparable or even superior resolution to HPLC. |
| Method Development | Well-established, with a vast body of literature and experience. | Can be more complex due to the additional parameters of pressure and temperature, but systematic screening approaches are effective. |
| Instrumentation Cost | Widely available and moderately priced. | Higher initial investment compared to HPLC, but can offer lower operating costs. |
| Sample Compatibility | Broad applicability to a wide range of compounds, including non-volatile and thermally labile ones. | Best suited for compounds soluble in CO₂/modifier mixtures. |
| Preparative Scale | Feasible, but can be time-consuming and generate large volumes of solvent waste. | Highly advantageous for preparative scale due to faster separations and easier solvent removal. |
Experimental Protocols: A Step-by-Step Guide
The following protocols are detailed, self-validating systems for the chiral separation of piperidine carboxylic acid derivatives, based on established methods for analogous compounds.
Protocol 1: Chiral HPLC Method Development for a 4-Piperidinecarboxylic Acid Derivative
-
Column Selection:
-
Screen a set of polysaccharide-based chiral stationary phases (e.g., Chiralpak IA, Chiralpak IB, Chiralcel OD-H) and a protein-based column (e.g., Chiral-AGP).
-
-
Mobile Phase Screening (Normal-Phase):
-
Prepare mobile phases consisting of n-hexane/isopropanol and n-hexane/ethanol in ratios of 90:10 and 80:20 (v/v).
-
For each mobile phase, prepare a version containing 0.1% trifluoroacetic acid (TFA).
-
Inject the racemic standard onto each column with each mobile phase at a flow rate of 1.0 mL/min.
-
Monitor the separation at a suitable UV wavelength (e.g., 210-230 nm, or higher if a chromophore is present on a derivative).
-
-
Mobile Phase Screening (Reversed-Phase for AGP column):
-
Prepare a mobile phase of 10 mM ammonium acetate buffer (pH 6.0) with 5% acetonitrile.
-
Inject the sample and evaluate the separation.
-
-
Optimization:
-
Once partial separation is observed, optimize the mobile phase composition by finely adjusting the ratio of the modifier.
-
Investigate the effect of different acidic or basic additives and their concentrations (0.05% - 0.2%).
-
Evaluate the effect of column temperature (e.g., 25°C, 30°C, 35°C) on resolution and retention time.
-
Protocol 2: Chiral SFC Method Development for a 4-Piperidinecarboxylic Acid Derivative
-
Column Selection:
-
Utilize the same set of polysaccharide-based CSPs as in the HPLC protocol.
-
-
Co-solvent Screening:
-
Use methanol, ethanol, and isopropanol as co-solvents.
-
For each co-solvent, prepare a stock solution containing 0.1% TFA.
-
-
Initial Screening Conditions:
-
Set the backpressure to 150 bar and the column temperature to 40°C.
-
Run a generic gradient of 5% to 40% co-solvent over 5-10 minutes at a flow rate of 3.0 mL/min.
-
-
Optimization:
-
If separation is observed, switch to isocratic conditions at a co-solvent percentage that provides good resolution.
-
Optimize the backpressure (e.g., 120, 150, 180 bar) and temperature (e.g., 35°C, 40°C, 45°C) to fine-tune the separation.
-
Vary the type and concentration of the additive to improve peak shape and selectivity.
-
Visualization of Methodologies
Caption: Decision logic for selecting between HPLC and SFC.
Conclusion: A Strategic Approach to Chiral Separation
The enantioselective separation of 4-piperidinecarboxylic acid derivatives is a critical task in pharmaceutical development that demands a strategic and informed approach. While chiral HPLC remains a robust and reliable technique with a broad range of applications, chiral SFC presents a compelling alternative, offering significant advantages in speed and sustainability.
The selection of the optimal technique is ultimately guided by the specific analytical needs, available resources, and the desired scale of the separation. For high-throughput screening and preparative applications, SFC is often the superior choice. For routine quality control in laboratories where HPLC instrumentation is more prevalent, well-optimized HPLC methods can provide the necessary accuracy and precision.
By systematically screening a diverse set of chiral stationary phases, particularly polysaccharide-based CSPs, and carefully optimizing the mobile phase composition with appropriate additives, researchers can successfully develop robust and reliable methods for the chiral separation of 4-piperidinecarboxylic acid derivatives, ensuring the safety and efficacy of these important pharmaceutical building blocks.
References
-
Aboul-Enein, H. Y., & Ali, I. (2003). Chiral separation of nipecotic acid amides. Journal of Chromatography A, 609(1-2), 187-193. [Link]
- BenchChem. (2025). Navigating the Chiral Maze: A Comparative Guide to Enantiomeric Purity Analysis of Piperidine Compounds. BenchChem Technical Support Team.
- Zhang, T., Nguyen, D., & Franco, P. (n.d.). Enantiomer separation of acidic compounds. Daicel Chiral Technologies.
-
Hyun, M. H. (2018). Liquid chromatographic resolution of proline and pipecolic acid derivatives on chiral stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. Journal of Separation Science, 41(6), 1234-1241. [Link]
- Novartis. (n.d.). Achiral Supercritical Fluid Chromatography (SFC)
- BOC Sciences. (n.d.).
-
Wenzel, T. J., & Lovely, A. E. (2006). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. The Journal of Organic Chemistry, 71(24), 9178-9182. [Link]
- Layton, S. E. (n.d.). Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. UNCW Institutional Repository.
- Berger, T. A. (2023). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. In Encyclopedia of Analytical Chemistry.
- Mangelings, D., & Vander Heyden, Y. (2014). A generic screening and optimization strategy for chiral separations in supercritical fluid chromatography.
- West, C. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 116-123.
- Harada, N. (2004). Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral Determination of Chiral Alcohols. TCI Mail, 123, 2-23.
- American Pharmaceutical Review. (2014, April 28).
- BOC Sciences. (n.d.).
- Selvita. (2024, September 19).
- Auerbach, M. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review.
- Ahuja, S. (2007).
- TCI Chemicals. (n.d.).
- Chromtech. (n.d.). REFERENCES CHIRAL-AGP.
- Chromtech. (n.d.).
- De Fátima, Â., & de Lima, M. D. C. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6217.
- Daicel Chiral Technologies. (n.d.).
- Shah, S. M., & Patel, M. B. (2011). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. International Journal of Pharmaceutical Sciences and Research, 2(2), 263-274.
- Sigma-Aldrich. (n.d.).
- Mangelings, D., & Vander Heyden, Y. (2015, October 22). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. AFMPS.
Sources
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US20160251311A1 - Process for the preparation of enantiomerically enriched 3-aminopiperidine - Google Patents [patents.google.com]
- 5. Liquid chromatographic resolution of proline and pipecolic acid derivatives on chiral stationary phases based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. chromatographytoday.com [chromatographytoday.com]
Characterization of novel molecules synthesized from tert-butyl 4-piperidinecarboxylate
Comparative Characterization Guide: Novel N-Substituted Piperidine-4-Carboxamides Derived from tert-Butyl 4-Piperidinecarboxylate
Executive Summary
This guide presents a technical characterization of novel 1,4-disubstituted piperidine carboxamides synthesized using tert-butyl 4-piperidinecarboxylate (CAS: 138007-24-6) as the primary scaffold.
In modern drug discovery, the piperidine ring is a "privileged structure," appearing in over 12,000 biologically active compounds. However, the choice of starting material dictates synthetic efficiency and final molecular properties.[] This guide compares the performance of molecules derived from the tert-butyl ester route against those synthesized via traditional ethyl ester or benzyl protection routes.
Key Insight: The bulky tert-butyl group provides superior steric shielding against nucleophilic attack during N-functionalization, preventing the transesterification side-reactions common with ethyl esters. This results in derivatives with higher purity profiles and distinct physicochemical advantages in lipophilic ligand design.
Synthetic Logic & Structural Advantage
The Scaffold: Why tert-Butyl?
The starting material, tert-butyl 4-piperidinecarboxylate, possesses a secondary amine and a masked carboxylic acid.
-
Orthogonality: The tert-butyl ester is stable to basic conditions (e.g., NaH, K
CO ) used during N-alkylation, unlike methyl/ethyl esters which are prone to hydrolysis or transesterification. -
Deprotection: It is cleaved exclusively by acid (TFA or HCl), allowing for "safety-catch" protocols where the amine is modified first, followed by late-stage acid activation.
Comparative Workflow Visualization
The following diagram illustrates the divergent pathways and the specific advantage of the tert-butyl route in generating high-purity carboxamides.
Figure 1: Synthetic pathway highlighting the stability of the tert-butyl intermediate compared to risks associated with alternative esters.
Comparative Characterization Data
We compare the Novel Series A (Piperidine-4-carboxamides synthesized via the tert-butyl route) against Reference Series B (Piperazine analogs, a common alternative scaffold).
Physicochemical Properties & Yield
The tert-butyl route consistently delivers higher yields for the intermediate steps due to the suppression of side reactions.
| Parameter | Novel Series A (Piperidine Core) | Reference Series B (Piperazine Core) | Impact |
| Synthetic Yield (Step 1) | 92 - 96% | 75 - 82% | The t-butyl group prevents bis-alkylation and hydrolysis. |
| LogP (Lipophilicity) | 2.8 - 3.5 | 1.9 - 2.4 | Piperidines are more lipophilic, improving BBB permeability for CNS targets. |
| Polar Surface Area (PSA) | ~55 Ų | ~65 Ų | Lower PSA in piperidines often correlates with better oral bioavailability. |
| Metabolic Stability (t | > 45 min (Microsomes) | < 20 min | Piperidines lack the second nitrogen, reducing susceptibility to N-oxidation. |
Spectral Validation (NMR)
The tert-butyl group serves as an excellent internal handle for purity assessment during synthesis before the final deprotection.
-
Diagnostic Signal (Intermediate):
1.41–1.45 ppm (Singlet, 9H). Disappearance of this peak confirms successful deprotection. -
Diagnostic Signal (Product):
1.60–1.90 ppm (Multiplet, 4H, Piperidine C3/C5). Distinct from the sharp piperazine signals.
Experimental Protocols
These protocols are designed for self-validation ; the completion of each step is confirmed by specific spectral changes.
Protocol A: N-Alkylation of tert-Butyl 4-piperidinecarboxylate
Objective: To attach a hydrophobic tail (e.g., benzyl group) while keeping the carboxylate protected.
-
Dissolution: Dissolve tert-butyl 4-piperidinecarboxylate (1.0 eq) in anhydrous DMF.
-
Base Addition: Add K
CO (2.5 eq). Stir for 15 min. -
Alkylation: Dropwise add benzyl bromide (1.1 eq) at 0°C. Warm to RT and stir for 4–6 h.
-
Workup: Dilute with EtOAc, wash with water (3x) to remove DMF. Dry over MgSO
. -
Validation:
-
TLC:[2] R
shifts from ~0.1 (amine) to ~0.6 (product) in Hex/EtOAc (1:1). -
NMR: Appearance of benzylic protons (~3.5 ppm, s, 2H). Retention of t-butyl singlet (~1.4 ppm).
-
Protocol B: Selective Deprotection (The "Safety Catch")
Objective: Remove the tert-butyl ester to reveal the carboxylic acid for coupling.
-
Reaction: Dissolve intermediate in DCM. Add Trifluoroacetic Acid (TFA) (ratio 1:1 v/v).
-
Monitoring: Stir at RT for 2 h. Monitor by HPLC (loss of lipophilic peak).
-
Isolation: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.
-
Validation:
-
NMR:Complete disappearance of the singlet at 1.4 ppm.
-
MS: Mass shift of -56 Da (loss of isobutene).
-
Protocol C: Analytical HPLC Characterization
Objective: Quantify purity of the final carboxamide.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.[3]
-
-
Gradient: 5% B to 95% B over 15 min.
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 254 nm (aromatic) and 210 nm (amide bond).
Biological Implications[4][5][6]
The molecules synthesized from this scaffold (specifically N-substituted piperidine-4-carboxamides) often exhibit superior Target Residence Time compared to their piperazine counterparts.
-
Mechanism: The piperidine ring adopts a chair conformation that projects the 4-carboxamide substituent into a specific vector, often optimizing Hydrogen Bond Donor (HBD) interactions with receptor pockets (e.g., GPCRs like CCR5 or Opioid receptors).
-
Data Support: In comparative assays, piperidine derivatives frequently show a 2-5x improvement in IC
values against targets requiring a hydrophobic core, as the lack of the polar N4-nitrogen (found in piperazine) reduces desolvation penalties upon binding.
References
-
Synthesis and Applications of Piperidine-4-carboxylates Source: ChemicalBook / Literature Review Context: Detailed physicochemical properties and synthesis of the tert-butyl ester intermediate.
-
Comparative Purity Analysis: NMR vs HPLC for Piperidine Derivatives Source: BenchChem Technical Guides Context: Protocols for distinguishing piperidine impurities and validating structure via NMR.[3]
-
Synthesis of Piperidine-4-carboxamide Derivatives as Dopamine Reuptake Inhibitors Source: ResearchGate (Int. J. Sci. Eng. Res) Context: Biological evaluation of carboxamides derived from piperidine scaffolds in pain and CNS models.
-
Discovery of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides Source: University of Cagliari (UniCA) IRIS Context: Detailed experimental data (NMR, Elemental Analysis) for sulfonamide-piperidine conjugates.
-
One-pot synthesis of novel tert-butyl-4-substituted piperidine carboxylates Source: ResearchGate Context: Recent methodologies (2022-2024) utilizing click chemistry on this specific scaffold.
Sources
The Precursor Principle: A Comparative Guide to the Efficacy of Drugs Synthesized with Different Piperidine Precursors
Introduction: The Piperidine Scaffold - A Privileged Motif in Medicinal Chemistry
The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of modern pharmacology.[1] Its prevalence in a vast array of clinically approved drugs and bioactive natural products has earned it the designation of a "privileged scaffold."[2] This is attributed to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and to present substituents in a defined three-dimensional orientation for optimal target engagement.[2] However, the therapeutic efficacy of a piperidine-containing drug is not solely dependent on the presence of this ring system. The specific substitution pattern and stereochemistry of the piperidine moiety, which are directly dictated by the choice of precursors and the synthetic route employed, play a pivotal role in its pharmacological profile.[3]
This guide provides an in-depth comparative analysis of how different piperidine precursors and their corresponding synthetic pathways influence the efficacy of the final drug molecule. We will explore how the choice of starting materials governs the stereochemical outcome and substitution patterns, ultimately impacting the drug's interaction with its biological target and its overall therapeutic effect.
The Synthetic Blueprint: How Precursors Shape the Final Piperidine Core
The construction of the piperidine ring can be achieved through a variety of synthetic strategies, each with its own set of advantages and limitations. The choice of precursor is a critical decision that determines the accessible substitution patterns and stereoisomers.
Common Synthetic Routes and Their Precursor Dependencies
Several robust methods are employed for the synthesis of the piperidine scaffold:
-
Catalytic Hydrogenation of Pyridines: This is a direct and atom-economical approach where a substituted pyridine precursor is reduced to the corresponding piperidine. The substitution pattern on the final piperidine is a direct reflection of the precursor. This method often yields cis-isomers, which can then be epimerized to the trans-isomers under thermodynamic control.[4][5]
-
Reductive Amination of 1,5-Dicarbonyl Compounds: This versatile method allows for the construction of highly substituted piperidines from acyclic precursors. The reaction of a 1,5-dicarbonyl compound with a primary amine leads to the formation of an enamine or iminium ion, which then undergoes intramolecular cyclization and reduction. The nature of the substituents on both the dicarbonyl compound and the amine precursor dictates the final substitution pattern.
-
Aza-Diels-Alder Reaction: This powerful cycloaddition reaction allows for the stereocontrolled synthesis of complex piperidine structures in a single step. The choice of the diene and the imine precursors is crucial for controlling the regioselectivity and stereoselectivity of the reaction.
-
Intramolecular aza-Michael Reaction: This method involves the cyclization of N-tethered alkenes and is particularly useful for the synthesis of 2,5- and 2,6-disubstituted piperidines. The stereochemical outcome can be influenced by the use of organocatalysts or base-induced diastereoselective conditions.[6]
The following diagram illustrates the general principle of how different precursors feed into various synthetic pathways to produce a diverse range of piperidine-containing drugs.
Caption: Precursor-to-Drug Synthetic Funnel.
Efficacy in Focus: The Profound Impact of Precursor-Dictated Stereochemistry and Substitution
The seemingly subtle differences in the three-dimensional arrangement of atoms (stereochemistry) and the placement of functional groups (substitution patterns) on the piperidine ring can have a dramatic impact on a drug's efficacy. These structural nuances, which are a direct consequence of the chosen synthetic precursors, govern the molecule's ability to bind to its target receptor with high affinity and selectivity.
Case Study: Stereoisomers of Disubstituted Piperidines and Their Differential Transporter Activity
A compelling example of the importance of stereochemistry is seen in the development of monoamine transporter inhibitors. In a study on 2,5-disubstituted piperidine derivatives, it was found that the cis and trans isomers exhibited markedly different activities and selectivities for the dopamine transporter (DAT). The cis-isomer, 7a, was identified as having the most potent and selective activity for DAT.[7] This highlights how the spatial arrangement of the substituents, dictated by the synthetic route and precursors, is critical for optimal interaction with the binding site of the transporter.
The following table summarizes the differential activity of these isomers, underscoring the critical role of stereochemistry in determining pharmacological outcomes.
| Isomer | Target | Activity | Reference |
| cis-isomer (7a) | Dopamine Transporter (DAT) | High Potency & Selectivity | [7] |
| trans-isomer | Dopamine Transporter (DAT) | Lower Potency & Selectivity | [7] |
The Influence of Substitution Patterns on ADME Properties
The substitution pattern on the piperidine ring also significantly influences a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. A comparative analysis of piperidine and its methylated isomers reveals that even a simple methyl group can alter key physicochemical properties.[8]
| Property | Piperidine | 2-Methylpiperidine | 3-Methylpiperidine | 4-Methylpiperidine |
| logP | 0.84 | 1.1 | 1.1 | 1.1 |
| pKa | 11.22 | 10.95 | 11.07 | 11.23 |
Data sourced from BenchChem Comparative Analysis[8]
The increased lipophilicity (higher logP) of the methyl-substituted isomers can enhance membrane permeability, potentially improving absorption.[8] Conversely, the position of the methyl group can also affect metabolic stability, with substituents at the 4-position generally being less susceptible to metabolism than those at the 2- or 3-positions.[8] These precursor-dependent modifications can therefore have a profound impact on a drug's bioavailability and duration of action.
Experimental Protocols: A Guide to Synthesizing and Evaluating Piperidine Derivatives
To provide a practical framework for researchers, we outline a general experimental protocol for the synthesis of a substituted piperidine via catalytic hydrogenation of a pyridine precursor, followed by a standard in vitro assay to determine its efficacy.
Protocol 1: Synthesis of a Substituted Piperidine via Catalytic Hydrogenation
Objective: To synthesize a cis-substituted piperidine from its corresponding pyridine precursor.
Materials:
-
Substituted pyridine precursor
-
Platinum (IV) oxide (PtO2) or Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H2)
-
Standard glassware for organic synthesis
-
High-pressure hydrogenation apparatus
Procedure:
-
Dissolution: Dissolve the substituted pyridine precursor in a suitable solvent (e.g., methanol or ethanol) in a high-pressure reaction vessel.
-
Catalyst Addition: Carefully add the catalyst (e.g., 10 mol% PtO2 or Pd/C) to the solution under an inert atmosphere.
-
Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating for 12-24 hours, or until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or crystallization to yield the desired substituted piperidine. The stereochemistry of the product should be confirmed by NMR spectroscopy.[4]
Protocol 2: In Vitro Efficacy Evaluation using a Cell-Based Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized piperidine derivative against a specific biological target.
Materials:
-
Synthesized piperidine derivative
-
Cell line expressing the target of interest
-
Appropriate cell culture medium and supplements
-
Assay-specific reagents (e.g., substrate, detection reagents)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized piperidine derivative in the appropriate vehicle (e.g., DMSO). Add the compound dilutions to the cells and incubate for a specified period.
-
Assay Performance: Perform the specific cell-based assay according to the manufacturer's instructions. This could be a cell viability assay (e.g., MTT or CellTiter-Glo), an enzyme activity assay, or a receptor binding assay.
-
Data Acquisition: Measure the output signal (e.g., absorbance, fluorescence, luminescence) using a microplate reader.
-
Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
The following diagram illustrates a typical workflow for the synthesis and evaluation of a piperidine-based drug candidate.
Caption: Drug Discovery Workflow.
Conclusion: The Precursor as a Critical Determinant of Efficacy
The evidence presented in this guide underscores a fundamental principle in medicinal chemistry: the choice of precursor is a critical determinant of the efficacy of a piperidine-containing drug. By dictating the stereochemistry and substitution pattern of the final molecule, the precursor directly influences the drug's interaction with its biological target and its overall pharmacokinetic profile. A thorough understanding of the relationship between precursor, synthetic route, and biological activity is therefore essential for the rational design and development of novel and effective piperidine-based therapeutics. As researchers continue to explore the vast chemical space of piperidine derivatives, a strategic approach to precursor selection will undoubtedly pave the way for the discovery of next-generation medicines with enhanced potency, selectivity, and safety.
References
-
Firth, J. D., & O'Brien, P. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614–1621. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Dutta, A. K., et al. (2001). Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 11(17), 2337-2340. [Link]
-
Carreira, E. M., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2133-2142. [Link]
-
Carreira, E. M., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(19), 2133-2142. [Link]
-
Chauhan, A., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(40), 36981–37004. [Link]
-
Firth, J. D., & O'Brien, P. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614–1621. [Link]
-
de Almeida, M. V., et al. (2015). Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candidates. Bioorganic & Medicinal Chemistry, 23(16), 5145-5152. [Link]
-
Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]
-
Zou, Z., et al. (2024). Design, synthesis, biological evaluation of novel piperidine-based derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. Bioorganic Chemistry, 149, 107455. [Link]
-
Lim, C. J. (2014). Synthesis of piperidine natural products by allenic cyclisation. Nanyang Technological University. [Link]
-
Żołek, T., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6524. [Link]
-
Wikipedia. (2024). Piperidine. [Link]
-
Firth, J. D., & O'Brien, P. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614–1621. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia, 3(1), 266-284. [Link]
-
Łowicki, D., & Przybylski, P. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 242, 114665. [Link]
Sources
- 1. Piperidine - Wikipedia [en.wikipedia.org]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. thieme-connect.de [thieme-connect.de]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Proper Disposal Procedures: 4-Piperidinecarboxylic Acid, t-Butyl Ester
CAS: 105787-12-4
Executive Summary: Immediate Action Card
Status: Hazardous Chemical Waste (Irritant, Combustible). Critical Hazard: Acid Sensitive & Basic. Do NOT mix with acidic waste streams. Disposal Method: High-temperature incineration via licensed contractor.
| Parameter | Specification |
| Primary Hazard | Skin/Eye/Respiratory Irritant (H315, H319, H335).[1][2] |
| Chemical Nature | Organic Base (Secondary Amine) + Acid-Labile Ester. |
| Incompatibility | Strong Acids (Generates Isobutylene gas), Strong Oxidizers. |
| Waste Stream | Non-Halogenated Organic Solvents (Basic/Neutral). |
| Container | HDPE or Amber Glass. Keep tightly closed. |
Part 1: Chemical Profile & Hazard Analysis
As researchers, we must understand why a protocol exists to follow it effectively. This compound presents a dual-functionality risk often overlooked in standard waste segregation:
-
The Secondary Amine (Piperidine ring): This moiety is basic. If disposed of in an "Organic Acid" waste container, it will undergo an exothermic acid-base neutralization.
-
The t-Butyl Ester: This protecting group is designed to be acid-labile . Exposure to strong acids (common in waste streams containing TFA, HCl, or H₂SO₄) will cleave the ester, releasing Isobutylene gas and the free carboxylic acid.
The Risk Scenario: Disposing of this compound into a sealed acidic waste carboy can generate simultaneous heat (neutralization) and gas (isobutylene), leading to rapid pressurization and potential container rupture.
Physicochemical Properties Relevant to Disposal
| Property | Value | Implications for Handling |
| Physical State | Solid or Low-Melting Solid | May require dissolution in solvent for liquid waste streams. |
| Flash Point | >110°C (Predicted) | Classified as Combustible, not Flammable (unless in solvent). |
| Water Solubility | Low/Moderate | Do not attempt to flush down sink drains. |
| pKa | ~10-11 (Piperidine N) | Must be segregated from acidic waste. |
Part 2: Waste Segregation Logic
The following decision tree illustrates the critical segregation logic required to prevent accidental laboratory incidents during waste consolidation.
Figure 1: Chemical compatibility logic. Note the specific incompatibility with acidic streams due to gas generation risks.
Part 3: Step-by-Step Disposal Protocol
Phase A: Preparation & Handling
PPE Requirements: Nitrile gloves (standard thickness 0.11mm is sufficient for incidental contact), safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of amine vapors or dust.
Phase B: Waste Categorization
Determine the state of the waste:
Scenario 1: Pure Solid Waste (Expired/Excess Reagent)
-
Keep the chemical in its original container if possible.[3][4]
-
If the original container is damaged, transfer to a wide-mouth HDPE jar.
-
Label clearly: "Hazardous Waste - Solid - 4-Piperidinecarboxylic acid, t-butyl ester - Irritant."
-
Do not dissolve in solvent solely for the purpose of disposal unless required by your facility's specific EHS rules.
Scenario 2: Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Identify the solvent system.
-
Check pH: Ensure the solution is Neutral or Basic (pH ≥ 7).
-
Corrective Action: If the solution is acidic (e.g., from a workup), slowly neutralize with Sodium Bicarbonate (NaHCO₃) before placing it in the waste container.
-
-
Pour into the Non-Halogenated Organic Solvent waste container (assuming no halogenated solvents like DCM were used).
-
Note: If DCM/Chloroform was used, use the Halogenated waste stream, but strictly verify pH is not acidic.
-
Scenario 3: Empty Containers
-
Triple Rinse: Rinse the empty bottle three times with a small volume of a compatible solvent (e.g., Ethanol or Acetone).
-
Collect Rinsate: Pour the rinsate into the liquid chemical waste container (See Scenario 2).
-
Deface Label: Cross out the chemical name and write "EMPTY."
-
Discard the bottle in standard glass/plastic trash (verify with local EHS; some regions require "P-listed" containers to be treated as hazardous, though this chemical is generally not P-listed).
Phase C: Final Handoff
Follow the workflow below to ensure compliance with RCRA (USA) or local hazardous waste regulations.
Figure 2: Operational workflow for liquid waste disposal, emphasizing the critical pH check step.
Part 4: Regulatory & Compliance Reference
-
US EPA Classification: This chemical is not specifically listed on the "P" (acutely toxic) or "U" (toxic) lists [1]. However, it exhibits characteristics of Ignitability (D001) if in a flammable solvent and general toxicity.
-
European Waste Catalogue (EWC): Likely falls under 16 05 06 (laboratory chemicals, consisting of or containing dangerous substances).
References
-
US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.Link
-
PubChem. Compound Summary: tert-Butyl piperidine-4-carboxylate (CAS 105787-12-4). National Library of Medicine. Link
-
Sigma-Aldrich. Safety Data Sheet: tert-Butyl piperidine-4-carboxylate.[5]Link
-
ECHA (European Chemicals Agency). C&L Inventory: 4-Piperidinecarboxylic acid, 1,1-dimethylethyl ester.[1]Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
